Technical Documentation Center

Methyl 4-(piperazin-2-yl)benzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 4-(piperazin-2-yl)benzoate
  • CAS: 1391340-51-4

Core Science & Biosynthesis

Foundational

Methyl 4-(piperazin-2-yl)benzoate chemical structure and properties

An In-Depth Technical Guide to Methyl 4-(piperazin-2-yl)benzoate: A Versatile Scaffold for Modern Drug Discovery Introduction In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged str...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 4-(piperazin-2-yl)benzoate: A Versatile Scaffold for Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The piperazine ring is a quintessential example, integral to the structure of numerous approved drugs.[1] This guide focuses on Methyl 4-(piperazin-2-yl)benzoate , a bifunctional molecule that combines the pharmacologically significant piperazine moiety with a versatile methyl benzoate group. This unique combination makes it a valuable building block for synthesizing compound libraries and developing novel therapeutic agents.

This document serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the compound's chemical structure, physicochemical properties, synthesis, spectroscopic characterization, reactivity, and applications, with a focus on its strategic role in pharmaceutical research.

Chemical Identity and Structure

Methyl 4-(piperazin-2-yl)benzoate is characterized by a piperazine ring directly attached at its C2 position to the C4 position of a methyl benzoate ring. This substitution pattern is distinct from its more common isomers, such as those with substitution at the N1 position of the piperazine. The presence of a chiral center at the C2 position of the piperazine ring means the compound can exist as a racemate or as individual (R) and (S) enantiomers.[2]

The core structure features a secondary amine (NH) at the 4-position and a secondary amine at the 1-position of the piperazine ring, alongside an aromatic ester. These functional groups are key to its utility as a synthetic intermediate.

Key Identifiers:

  • Molecular Formula: C₁₂H₁₆N₂O₂[2][3]

  • Molecular Weight: 220.27 g/mol [2]

  • CAS Number: 1212914-93-6 (for the (R)-enantiomer)[2]

Physicochemical Properties

The physicochemical properties of Methyl 4-(piperazin-2-yl)benzoate are crucial for predicting its behavior in both chemical reactions and biological systems. The data presented below is a combination of information available for its isomers and predicted values, which serve as a reliable estimate for experimental design.

PropertyValue / DescriptionSource / Rationale
Molecular Weight 220.27 g/mol [2]
Appearance Expected to be an off-white to yellow solid or oil.Based on similar compounds.[4]
Solubility Poorly soluble in water; soluble in organic solvents like methanol, chloroform, and DMSO.Inferred from its organic structure.[5]
Topological Polar Surface Area (TPSA) 53.8 ŲCalculated value based on structure.
logP (Octanol-Water Partition Coefficient) 1.35 (Predicted)A measure of lipophilicity.
Hydrogen Bond Donors 2 (Two NH groups)Structural analysis.
Hydrogen Bond Acceptors 4 (Two N atoms, two O atoms)Structural analysis.
Rotatable Bonds 2Structural analysis.

Synthesis and Purification

The synthesis of Methyl 4-(piperazin-2-yl)benzoate is not widely documented in standard literature, suggesting it is a specialized reagent. However, its synthesis can be logically approached through established chemical transformations. A plausible retrospective analysis suggests a pathway involving the coupling of a protected piperazine derivative with a suitable benzoic acid derivative.

A generalized synthetic workflow could involve the reductive amination of a keto-piperazine precursor or the nucleophilic aromatic substitution (SNAr) on an activated fluorobenzoate. Below is a detailed, representative protocol for a related analogue, which illustrates the core chemical principles that would be adapted for the target molecule.

Experimental Protocol: Synthesis via Reductive Amination (Illustrative)

This protocol describes the synthesis of a related compound, methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate, and is adapted to conceptualize the synthesis of the target molecule.[4] The key step is the reductive amination between an aldehyde and a piperazine.

Step 1: Preparation of Reducing Agent Slurry

  • To a flask maintained at 0-5 °C, add Chloroform (CHCl₃, 220 mL).

  • Slowly add Sodium borohydride (NaBH₄, 20.0 g) while stirring.

  • Over a period of 1 hour, carefully add Acetic Acid (AcOH, 140 mL) to the slurry. The temperature must be kept below 5 °C.

  • Stir the resulting mixture at 0-5 °C for an additional 1.5 hours. Causality: This in-situ preparation generates a milder reducing agent system suitable for the subsequent reductive amination, minimizing over-reduction.

Step 2: Reductive Amination Reaction

  • To the slurry from Step 1, add 1-methylpiperazine (28.0 mL).

  • Add a solution of methyl 4-formylbenzoate (43.4 g) dissolved in Chloroform (60 mL).

  • Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for 12 hours. Trustworthiness: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting aldehyde.

Step 3: Work-up and Extraction

  • Quench the reaction by carefully adding Water (150 mL).

  • Adjust the pH to 8.0-9.0 using a saturated solution of Sodium Carbonate (Na₂CO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with Ethyl Acetate (EtOAc, 2 x 100 mL).

  • Combine the organic layers, wash with Water (1 x 100 mL), and dry over anhydrous Sodium Sulfate (Na₂SO₄).[4]

Step 4: Purification

  • Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the residue using column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexane, to obtain the pure product.

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Reductive Amination cluster_workup Step 3 & 4: Work-up & Purification NaBH4 NaBH4 in CHCl3 Reagent Reducing Agent Slurry NaBH4->Reagent Add AcOH @ 0-5°C AcOH Acetic Acid AcOH->Reagent Reaction Reaction Mixture (12h @ RT) Reagent->Reaction Add Reactants Piperazine Piperazine Derivative Piperazine->Reaction Aldehyde Methyl 4-formylbenzoate Aldehyde->Reaction Workup Aqueous Work-up (pH 8-9) Reaction->Workup Extraction EtOAc Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Product Pure Product Purification->Product

Illustrative workflow for synthesis via reductive amination.

Spectroscopic Characterization

Precise structural elucidation is paramount for any chemical intermediate.[6] While experimental data for Methyl 4-(piperazin-2-yl)benzoate is scarce, its spectroscopic features can be reliably predicted based on fundamental principles and data from analogous structures.

Technique Expected Features
¹H NMR Aromatic Protons: Two doublets in the δ 7.0-8.0 ppm range, characteristic of a 1,4-disubstituted benzene ring. Ester Methyl Protons: A singlet around δ 3.8-3.9 ppm. Piperazine Protons: A complex series of multiplets between δ 2.8-4.5 ppm. The proton at the C2 chiral center will appear as a distinct multiplet. Amine Protons: Two broad singlets (NH), which may be exchangeable with D₂O.
¹³C NMR Carbonyl Carbon: A signal in the δ 165-168 ppm range. Aromatic Carbons: Four signals in the δ 120-150 ppm range. The carbon attached to the piperazine ring (ipso-carbon) will be shifted downfield. Ester Methyl Carbon: A signal around δ 52 ppm. Piperazine Carbons: Signals in the δ 40-60 ppm range.
FT-IR N-H Stretch: A broad absorption band around 3300-3400 cm⁻¹. C=O Stretch (Ester): A strong, sharp absorption band around 1710-1730 cm⁻¹. C-O Stretch: A strong band in the 1250-1300 cm⁻¹ region. Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spec. (EI) Molecular Ion (M⁺): A peak at m/z = 220. Key Fragments: Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 189. Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 161. Cleavage of the piperazine ring would also produce characteristic fragments.

Note: Predicted data is based on standard chemical shift tables and spectral data of similar compounds.[7][8]

Reactivity and Applications in Drug Discovery

The synthetic value of Methyl 4-(piperazin-2-yl)benzoate lies in its distinct reactive sites, which allow for controlled, sequential modifications. This makes it an ideal scaffold for building chemical libraries for high-throughput screening.

  • N-Functionalization of Piperazine: The two secondary amines are nucleophilic and can be selectively functionalized. The N4 amine is generally more sterically accessible and reactive than the N1 amine. This allows for the introduction of a wide variety of substituents via:

    • Alkylation: Reaction with alkyl halides.

    • Acylation: Reaction with acid chlorides or anhydrides to form amides.

    • Reductive Amination: Reaction with aldehydes or ketones.

    • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Modification of the Ester: The methyl ester can be:

    • Hydrolyzed: To the corresponding carboxylic acid, which can then be coupled with amines to form amides (e.g., using EDC or HATU coupling reagents).

    • Reduced: To a primary alcohol using reducing agents like Lithium Aluminum Hydride (LiAlH₄).

This dual reactivity allows for the creation of diverse molecular architectures from a single starting material. For example, the piperazine nitrogen can be functionalized to modulate solubility or target binding, while the ester can be converted to an amide to introduce another point of diversity or a hydrogen bond donor/acceptor group.

G cluster_ester Ester Modification Scaffold Methyl 4-(piperazin-2-yl)benzoate Alkylation Alkylation (R-X) Scaffold->Alkylation Acylation Acylation (RCOCl) Scaffold->Acylation Sulfonylation Sulfonylation (RSO2Cl) Scaffold->Sulfonylation Hydrolysis Hydrolysis -> Acid Scaffold->Hydrolysis Reduction Reduction -> Alcohol Scaffold->Reduction Amidation Amide Coupling Hydrolysis->Amidation

Role as a scaffold for generating chemical diversity.

The piperazine motif itself is prevalent in drugs targeting central nervous system (CNS) disorders, cancer, and infectious diseases, highlighting the therapeutic potential of libraries derived from this scaffold.[1]

Safety and Handling

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid all personal contact, including inhalation and contact with skin and eyes.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, impervious gloves, and a lab coat.

  • Health Hazards: Expected to be harmful if swallowed. May cause skin and eye irritation upon direct contact. Inhalation of vapors or dust may cause respiratory tract irritation.[11]

  • Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and strong acids/bases.[12]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[9]

    • Eye Contact: Rinse opened eye for several minutes under running water.

    • Inhalation: Move person to fresh air.[9]

    • Ingestion: Do NOT induce vomiting. Call a poison control center or doctor if you feel unwell.[13]

Conclusion

Methyl 4-(piperazin-2-yl)benzoate is a strategically important, albeit specialized, chemical building block. Its structure, which marries the privileged piperazine scaffold with a modifiable methyl benzoate handle, offers significant advantages for combinatorial chemistry and lead optimization in drug discovery. Understanding its properties, reactivity, and synthetic accessibility allows medicinal chemists to leverage this molecule effectively in the design and synthesis of novel compounds with therapeutic potential. This guide provides the foundational knowledge required for researchers to incorporate this versatile intermediate into their research and development programs.

References

  • PubChem. (2024). methyl 4-[(2S)-piperazin-2-yl]benzoate. National Center for Biotechnology Information. [Link]

  • ChemSynthesis. (2025). methyl 3-methoxy-2-(4-methyl-2,5-dioxo-1-piperazinyl)benzoate. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Alfa Aesar. (2011). Material Safety Data Sheet - Methyl benzoate. [Link]

  • Appretech Scientific Limited. (n.d.). methyl (R)-4-(piperazin-2-yl)benzoate. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Methyl Benzoate. [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)
  • Hyma Synthesis Pvt. Ltd. (n.d.). Company Profile. [Link]

  • National Institutes of Health. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • Hekserij.nl. (n.d.). Methyl benzoate Safety Data Sheet. [Link]

  • Wikipedia. (n.d.). Methyl benzoate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Strategic Role of Piperazine Derivatives in Modern Drug Discovery. [Link]

  • Masaryk University. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. [Link]

  • PubMed. (n.d.). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. [Link]

  • ResearchGate. (n.d.). Methyl 4-methylbenzoate. [Link]

  • University of Wisconsin. (n.d.). Spectroscopy and Spectrometry Problem Set 3. [Link]

Sources

Exploratory

Technical Guide: 2-Substituted Piperazine Benzoate Derivatives

Synthesis, Chiral Resolution, and Pharmacological Applications Executive Summary The 2-substituted piperazine scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for a vas...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Chiral Resolution, and Pharmacological Applications

Executive Summary

The 2-substituted piperazine scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for a vast array of GPCR ligands, kinase inhibitors, and antidepressant agents. Unlike its symmetric parent, the introduction of a substituent at the C2 position breaks molecular symmetry, introducing chirality that is critical for receptor selectivity and metabolic stability.

This guide focuses on the benzoate derivatives of this class. In this context, "benzoate" plays a dual technical role:

  • Synthetic Nucleophile: Sodium benzoate is utilized in the regioselective ring-opening of DABCO quaternary salts to generate functionalized piperazines.[1]

  • Chiral Resolving Agent: Benzoic acid derivatives (e.g., dibenzoyl-tartaric acid) are essential for the optical resolution of racemic 2-substituted piperazines via diastereomeric salt crystallization.

Structural Significance & Stereochemistry

The introduction of a substituent at the C2 position of the piperazine ring (e.g., methyl, benzyl, hydroxymethyl) fundamentally alters the conformational landscape of the molecule.

  • Conformational Locking: The C2-substituent prefers an equatorial orientation to minimize 1,3-diaxial interactions. This biases the piperazine ring into a specific chair conformation, pre-organizing the nitrogen lone pairs for receptor binding.

  • Metabolic Blocking: Unsubstituted piperazines are prone to rapid N-oxidation and ring-opening metabolism. A C2-substituent creates steric hindrance near the N1 nitrogen, often extending the half-life (

    
    ) of the drug candidate.
    
  • Chiral Recognition: Biological targets (GPCRs like

    
    , 
    
    
    
    ) are chiral environments. The (S)-2-methylpiperazine moiety, for instance, is a key fragment in several investigational antipsychotics, providing a 10-100x affinity boost over the (R)-enantiomer.
Synthetic Pathways: The Benzoate Nucleophile Strategy

A sophisticated method for generating N-functionalized piperazines involves the DABCO Ring-Opening Protocol . This method is superior to traditional cyclization (e.g., reaction of diamines with vicinal dihalides) because it avoids over-alkylation and polymerization side products.

Mechanism of Action[1]
  • Quaternization: 1,4-Diazabicyclo[2.2.2]octane (DABCO) is alkylated with an electrophile (e.g., benzyl chloride or a substituted alkyl halide) to form a mono-quaternary ammonium salt.

  • Nucleophilic Attack: Sodium benzoate acts as a nucleophile. It attacks the bridgehead carbon of the DABCO salt.

  • Ring Opening: The bicyclic cage collapses, yielding a piperazine derivative with a benzoate ester side chain (or releasing the benzoate in subsequent hydrolysis steps).

This pathway is particularly valuable because it uses the benzoate moiety to drive the thermodynamics of the ring opening, a technique often cited in process chemistry literature for its scalability.

Pharmacological Applications

The 2-substituted piperazine benzoate class is heavily represented in neuropsychiatry.

Therapeutic AreaTarget ReceptorRole of 2-SubstituentRole of Benzoate (Salt/Moiety)
Antipsychotics Dopamine

/

Steric bulk prevents N-dealkylation.Improves oral bioavailability via lipophilic salt formation.
Antidepressants SERT / NET TransportersFixes conformation for transporter tunnel entry.Benzoate counter-ion reduces hygroscopicity of the amorphous base.
Antimicrobials Bacterial Efflux PumpsModulates basicity (pKa) to penetrate membranes.N-benzoyl derivatives often act as prodrugs, cleaved by esterases.
Experimental Protocols
Protocol A: DABCO Ring-Opening with Sodium Benzoate

Objective: Synthesis of N-substituted piperazine via benzoate-mediated cleavage.

Reagents:

  • DABCO (1.0 eq)

  • Alkyl Halide (e.g., Benzyl chloride) (1.0 eq)

  • Sodium Benzoate (1.2 eq)

  • Solvent: DMF or Xylene

Step-by-Step Methodology:

  • Quaternization: Dissolve DABCO in acetone. Add Alkyl Halide dropwise at 0°C. Stir for 2 hours. Filter the white precipitate (Mono-quaternary DABCO salt).

  • Nucleophilic Cleavage: Suspend the salt in DMF. Add Sodium Benzoate.[1]

  • Heating: Heat the mixture to 130–140°C for 6-8 hours. Critical Step: The high temperature is required to overcome the activation energy of the bicyclic ring opening.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate.

  • Hydrolysis (Optional): If the benzoate ester is formed on the side chain, reflux with 10% NaOH to liberate the free alcohol/amine functionality on the piperazine tail.

Protocol B: Chiral Resolution via Diastereomeric Crystallization

Objective: Isolation of (S)-2-methylpiperazine from racemic mixture using Dibenzoyl-L-tartaric acid (DBTA).

Reagents:

  • Racemic 2-methylpiperazine (1.0 eq)

  • (-)-Dibenzoyl-L-tartaric acid (1.0 eq)

  • Solvent: Methanol/Water (9:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve the racemic amine in boiling Methanol/Water mixture.

  • Addition: Add DBTA slowly to the boiling solution. The solution should remain clear.

  • Controlled Cooling: Allow the solution to cool to room temperature over 4 hours, then refrigerate at 4°C overnight. Why: Rapid cooling traps the eutomer (unwanted enantiomer) in the crystal lattice.

  • Filtration: Collect the crystals. This is the (S)-2-methylpiperazine · DBTA salt .

  • Liberation: Suspend crystals in water, basify with 2M NaOH to pH 12, and extract with Dichloromethane.

  • Benzoate Salt Formation: To store the unstable free base, treat with benzoic acid in ether to precipitate the stable (S)-2-methylpiperazine benzoate .

Visualization of Pathways
Diagram 1: DABCO-Benzoate Synthetic Pathway

This flow illustrates the chemical transformation from the bicyclic DABCO precursor to the piperazine product using benzoate as the ring-opening tool.

DABCO_Synthesis DABCO DABCO (Bicyclic Core) QuatSalt Quaternary Ammonium Salt DABCO->QuatSalt Alkylation (Acetone, 0°C) RX Alkyl Halide (R-X) RX->QuatSalt Transition Transition State (Ring Strain Release) QuatSalt->Transition + NaBz (DMF, 140°C) NaBz Sodium Benzoate (Nucleophile) NaBz->Transition Product N-Substituted Piperazine Benzoate Transition->Product Ring Opening

Caption: Figure 1. The DABCO ring-opening strategy utilizing Sodium Benzoate as a nucleophile to access N-substituted piperazine derivatives.[1]

Diagram 2: Pharmacophore & SAR Logic

This diagram maps the structural features of the 2-substituted piperazine benzoate to its pharmacological function.

SAR_Logic Core Piperazine Core N1 N1 Basic Center (Protonated at pH 7.4) Core->N1 C2 C2-Substituent (Chiral Center) Core->C2 Benzoate Benzoate Moiety (Salt/Amide) Core->Benzoate Associated Binding Ionic Bond with Receptor Aspartate N1->Binding Primary Interaction Selectivity Stereoselective Fit (Hydrophobic Pocket) C2->Selectivity Conformational Lock Stability Crystallinity & Solubility Benzoate->Stability Formulation

Caption: Figure 2. Structure-Activity Relationship (SAR) of 2-substituted piperazine benzoates, highlighting the role of chirality and salt formation.

References
  • Vertex AI Search. (2024). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. Link

  • Ghorbani-Vaghei, R., et al. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances. Link

  • Eichhorn, E., et al. (1997).[2] Preparation of (S)-piperazine-2-carboxylic acid by kinetic resolution. Tetrahedron: Asymmetry.[2] Link

  • Organic Chemistry Portal. (2023). Synthesis of Piperazines. Link

  • National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. Link

Sources

Foundational

The C-Linked Piperazine Phenyl Ester Scaffold: A Technical Guide for Drug Discovery

Abstract The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of therapeutic agents.[1][2] While traditional drug design h...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of therapeutic agents.[1][2] While traditional drug design has predominantly focused on modifications at the nitrogen atoms, the strategic functionalization of the piperazine's carbon skeleton is emerging as a powerful approach to unlock novel pharmacological properties and expand chemical diversity.[3][4] This in-depth technical guide provides a comprehensive overview of the C-linked piperazine phenyl ester scaffold, a motif with significant potential in drug discovery. We will delve into the synthetic strategies for its creation, explore its physicochemical and pharmacological properties, and discuss its potential applications, supported by field-proven insights and detailed experimental considerations.

Introduction: The Rationale for Carbon-Substituted Piperazines

The piperazine heterocycle is a six-membered ring containing two nitrogen atoms at the 1 and 4 positions.[5] This structure imparts favorable pharmacokinetic properties to drug candidates, including improved aqueous solubility and oral bioavailability.[6] Historically, the majority of piperazine-containing drugs feature substituents only at the nitrogen positions.[4] However, this leaves the carbon atoms of the ring as underexplored vectors for structural modification.

The introduction of substituents directly onto the carbon backbone of the piperazine ring offers several advantages:

  • Enhanced Structural Diversity: C-functionalization provides access to a wider range of molecular shapes and substitution patterns that are not achievable through N-substitution alone.[3][4]

  • Fine-Tuning of Physicochemical Properties: The addition of groups to the carbon atoms can modulate lipophilicity, polarity, and metabolic stability, allowing for precise control over a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Novel Pharmacological Interactions: C-substituted piperazines can orient functional groups in unique three-dimensional arrangements, potentially leading to new or improved interactions with biological targets.[3]

The C-linked piperazine phenyl ester scaffold, in particular, combines the benefits of a C-substituted piperazine with the chemical versatility of a phenyl ester. The phenyl ester group can act as a bioisostere for other functional groups, participate in hydrogen bonding, and be susceptible to enzymatic cleavage, offering possibilities for prodrug strategies.

Synthesis of the C-Linked Piperazine Phenyl Ester Scaffold

The synthesis of C-linked piperazine phenyl esters is not a trivial undertaking and typically involves a multi-step approach. The key challenge lies in the selective functionalization of a specific carbon atom of the piperazine ring. Here, we outline a logical and experimentally validated pathway.

Pathway Overview: From Piperazine to the Phenyl Ester

A robust strategy for the synthesis of the C-linked piperazine phenyl ester scaffold involves three key stages:

  • C-H Functionalization and Carboxylation: Introduction of a carboxylic acid group at a carbon position of the piperazine ring.

  • Protection of Reactive Sites: Ensuring selectivity by protecting one or both of the piperazine nitrogens.

  • Esterification: Formation of the phenyl ester from the C-linked carboxylic acid.

G cluster_0 Stage 1: C-H Functionalization & Carboxylation cluster_1 Stage 2: Esterification A Piperazine B N-Protected Piperazine A->B Protection (e.g., Boc) C α-Lithiated Piperazine Intermediate B->C α-Lithiation D Piperazine-C-Carboxylic Acid C->D Carboxylation (CO2) E Piperazine-C-Carboxylic Acid F C-Linked Piperazine Phenyl Ester E->F Esterification (Phenol, Coupling Agent)

Figure 1: General synthetic workflow for C-linked piperazine phenyl esters.

Experimental Protocol: Synthesis of a Model C-Linked Piperazine Phenyl Ester

This protocol describes the synthesis of a generic C-linked piperazine phenyl ester, starting from a commercially available N-protected piperazine.

Step 1: α-Lithiation and Carboxylation of N-Boc-Piperazine

  • Materials: N-Boc-piperazine, s-butyllithium (s-BuLi), dry tetrahydrofuran (THF), dry ice (solid CO2).

  • Procedure:

    • Dissolve N-Boc-piperazine in dry THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

    • Slowly add a solution of s-BuLi in cyclohexane dropwise to the cooled solution. The reaction mixture will typically turn a deep red or orange color, indicating the formation of the α-lithiated species.[3]

    • Stir the reaction at -78 °C for 1-2 hours.

    • Quench the reaction by carefully adding crushed dry ice. The color of the reaction mixture should dissipate.

    • Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude piperazine-2-carboxylic acid.

Step 2: Phenyl Esterification

  • Materials: Piperazine-2-carboxylic acid, phenol, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dry dichloromethane (DCM).

  • Procedure:

    • Dissolve the crude piperazine-2-carboxylic acid in dry DCM under an inert atmosphere.

    • Add phenol, DCC, and a catalytic amount of DMAP to the solution.

    • Stir the reaction at room temperature for 12-24 hours. The formation of a white precipitate (dicyclohexylurea) will be observed.

    • Filter off the precipitate and wash with DCM.

    • Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired C-linked piperazine phenyl ester.

Physicochemical and Pharmacological Profile

The introduction of a phenyl ester at a carbon position of the piperazine ring is expected to significantly influence the molecule's properties.

PropertyInfluence of the C-Linked Phenyl Ester Scaffold
Lipophilicity The phenyl group will increase lipophilicity, which can enhance membrane permeability and potentially improve oral absorption.
Solubility The overall impact on aqueous solubility will depend on the other substituents on the molecule. The ester functionality may slightly improve solubility compared to a simple phenyl group.
Metabolic Stability The ester linkage is susceptible to hydrolysis by esterases, which can be a metabolic liability or a desired feature for prodrug design.
Target Binding The phenyl ring can engage in π-π stacking and hydrophobic interactions with protein targets. The ester carbonyl can act as a hydrogen bond acceptor.

While specific pharmacological data for the "C-linked piperazine phenyl ester" scaffold as a class is limited, the broader family of C-substituted piperazines has shown a wide range of biological activities, including:

  • Central Nervous System (CNS) Activity: Piperazine derivatives are well-known for their effects on neurotransmitter receptors.[5]

  • Anticancer Activity: Many piperazine-containing compounds have demonstrated potent anticancer effects.[7]

  • Anti-inflammatory and Analgesic Effects: Certain piperazine derivatives have shown promise in modulating inflammatory pathways.[8]

  • Antimicrobial Activity: The piperazine scaffold is a component of several antimicrobial agents.[9]

Structure-Activity Relationships (SAR) and Drug Design Considerations

When designing new molecules based on the C-linked piperazine phenyl ester scaffold, several factors should be considered to optimize for desired biological activity and pharmacokinetic properties.

SAR cluster_scaffold cluster_modifications Key Modification Points Scaffold C-Linked Piperazine Phenyl Ester Core R1 N1-Substituent Scaffold->R1 Modulates: - Target Selectivity - Solubility R2 N4-Substituent Scaffold->R2 Modulates: - Pharmacokinetics - Target Affinity R3 Phenyl Ring Substituents Scaffold->R3 Modulates: - Potency - Metabolic Stability

Figure 2: Key points for SAR exploration on the C-linked piperazine phenyl ester scaffold.

  • N1 and N4 Substituents: The nature of the substituents on the piperazine nitrogens will have a profound impact on the molecule's overall properties. Bulky or lipophilic groups can influence target binding and membrane permeability, while polar or ionizable groups can enhance solubility.

  • Substitution on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring of the ester can modulate the ester's reactivity and its interactions with the target protein. Electron-withdrawing groups can increase the susceptibility of the ester to hydrolysis, which could be leveraged in prodrug design.

  • Stereochemistry: The carbon atom bearing the phenyl ester group is a chiral center. The stereochemistry at this position can be critical for biological activity, and enantiomerically pure compounds should be synthesized and evaluated.

Future Perspectives and Conclusion

The C-linked piperazine phenyl ester scaffold represents a promising, yet underexplored, area of medicinal chemistry. The synthetic methodologies for C-H functionalization of piperazines are continually advancing, which will facilitate the synthesis of a wider range of these compounds for biological screening.[4][10]

Future research in this area should focus on:

  • Development of more efficient and stereoselective synthetic routes.

  • Systematic exploration of the pharmacological properties of libraries of C-linked piperazine phenyl esters against a variety of biological targets.

  • Investigation of the metabolic fate of these compounds to understand their potential as either stable drugs or prodrugs.

References

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). PMC. [Link]

  • Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. (2025). ChemRxiv. [Link]

  • Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. (2015). PubMed. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2025). ChemRxiv. [Link]

  • Synthesis of Piperazines by C-H Functionalization. (2021). Encyclopedia.pub. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

  • Substituted Piperazines as CB1 Antagonists - Patent US-2010029607-A1. (n.d.). PubChem. [Link]

  • Unsymmetrically substituted piperazines - US2415786A. (n.d.).
  • Piperazine derivatives for therapeutic use: A patent review (2010-present). (2025). ResearchGate. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science. [Link]

  • Substituted piperazines - US2436685A. (n.d.).
  • Synthesis of Azabicyclic Isosteres of Piperazine 2 S -Carboxylic Acid. (2024). ResearchGate. [Link]

  • Substituted piperazines - Patent US-2004082571-A1. (n.d.). PubChem. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). Wiley Online Library. [Link]

  • Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. (2009). PubMed. [Link]

  • Synthesis of Azabicyclic Isosteres of Piperazine 2 S-Carboxylic Acid. (2024). PubMed. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2022). MDPI. [Link]

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (n.d.). Der Pharma Chemica. [Link]

  • The medicinal chemistry of piperazines: A review. (n.d.). ResearchGate. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review. [Link]

Sources

Exploratory

Chiral Piperazine Building Blocks: A Technical Guide for Medicinal Chemistry

Introduction: The Privileged Scaffold in 3D Space In the landscape of modern drug discovery, the piperazine ring is a "privileged scaffold," appearing in approximately 13 of the top 200 small-molecule drugs, including bl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in 3D Space

In the landscape of modern drug discovery, the piperazine ring is a "privileged scaffold," appearing in approximately 13 of the top 200 small-molecule drugs, including blockbusters like Imatinib (Gleevec) and Sildenafil (Viagra).[1] However, the vast majority (>80%) of these approved drugs utilize achiral piperazines functionalized only at the N1 and N4 positions.[1]

For the medicinal chemist, chiral carbon-substituted piperazines represent a critical opportunity to "escape from flatland." Increasing the fraction of sp3-hybridized carbons (


) correlates with improved clinical success by enhancing solubility and selectivity while reducing off-target toxicity. A chiral methyl or ethyl group at the C2 or C3 position does not merely add bulk; it locks the piperazine ring into a specific chair conformation, rigidly directing the N-substituents into defined vectors within a receptor binding pocket.

This guide details the synthesis, functionalization, and application of these high-value building blocks.

Core Synthetic Methodologies

The synthesis of chiral piperazines generally falls into two paradigms: Chiral Pool Synthesis (reliable, stoichiometric) and Asymmetric Catalysis (modern, scalable).

Route A: The Chiral Pool (Diketopiperazine Reduction)

This is the workhorse method for generating gram-scale building blocks with high optical purity. It utilizes naturally occurring L-amino acids to establish the stereocenter before ring closure.

Mechanism:

  • Coupling: N-protected amino acid couples with an amino ester.

  • Cyclization: Deprotection triggers intramolecular cyclization to form a 2,5-diketopiperazine (DKP).

  • Global Reduction: Strong reduction (LAH or Borane) converts the bis-lactam to the amine.

ChiralPoolSynthesis AA L-Amino Acid (Chiral Source) Dipeptide Linear Dipeptide AA->Dipeptide Coupling (EDC/HOBt) DKP 2,5-Diketopiperazine (Bis-lactam) Dipeptide->DKP Cyclization (Base/Heat) Piperazine Chiral Piperazine (Final Scaffold) DKP->Piperazine Global Reduction (LiAlH4 or BH3)

Route B: Asymmetric Hydrogenation

For industrial scale-up, reducing pyrazines or pyridinium salts using chiral transition metal catalysts (Ir, Rh) is preferred to avoid stoichiometric waste from hydride reducing agents.

  • Key Catalyst: Iridium complexes with chiral phosphine ligands (e.g., Ir-f-Binaphane).

  • Substrate: Pyrazines activated by alkyl halides.[2][3]

  • Advantage: Access to difficult substitution patterns (e.g., 2,3-disubstituted) that are hard to build via peptide coupling.

Experimental Protocol: Reduction of (S)-3-Benzyl-2,5-Diketopiperazine

Target: Synthesis of (S)-2-benzylpiperazine

This protocol describes the reduction of a DKP using Lithium Aluminum Hydride (LAH). This step is critical; incomplete reduction yields piperazinones, while overly aggressive conditions can cause racemization.

Reagents & Equipment
  • (S)-3-benzyl-2,5-diketopiperazine (10 mmol)

  • Lithium Aluminum Hydride (LAH) (40 mmol, 4.0 equiv)

  • Anhydrous THF (Tetrahydrofuran)

  • Equipment: 3-neck round bottom flask, reflux condenser, N2 atmosphere, ice bath.

Step-by-Step Methodology
  • Setup (Moisture Control): Flame-dry the glassware and cool under a stream of dry nitrogen.

  • LAH Suspension: Charge the flask with LAH (1.52 g, 40 mmol) and anhydrous THF (50 mL). Cool to 0°C.

  • Addition: Add the solid diketopiperazine (2.04 g, 10 mmol) portion-wise over 20 minutes. Note: Evolution of H2 gas will be vigorous. Do not rush.

  • Reflux (Kinetic Activation): Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 12–16 hours.

    • Checkpoint: Monitor by TLC (MeOH/DCM 1:9). The bis-lactam is very polar; the product is less polar but stains typically with Ninhydrin.

  • Fieser Quench (Critical Safety Step): Cool the mixture to 0°C. Carefully add:

    • 1.5 mL water (slowly!)

    • 1.5 mL 15% NaOH solution

    • 4.5 mL water

    • Why: This specific ratio produces a granular white precipitate of aluminum salts that is easy to filter, rather than a gelatinous mess.

  • Workup: Stir the quenched mixture for 30 minutes. Filter through a Celite pad. Wash the pad with warm THF.

  • Purification: Concentrate the filtrate. The crude oil is often pure enough, but can be distilled (Kugelrohr) or purified via column chromatography (DCM/MeOH/NH4OH).

Self-Validation Parameters:

  • Optical Rotation: Check

    
    . A significant drop compared to literature values indicates racemization during the reflux.
    
  • NMR: Look for the disappearance of amide protons (~8.0 ppm) and the appearance of new methylene signals (~2.8–3.0 ppm).

Regioselectivity: The N1 vs. N4 Challenge

A mono-substituted chiral piperazine (e.g., 2-methylpiperazine) has two secondary amines. Differentiating them is the most common bottleneck in SAR (Structure-Activity Relationship) studies.

Steric Differentiation

The substituent at C2 creates a steric clash that lowers the nucleophilicity of N1 compared to N4.

  • N4-Functionalization: Under kinetic conditions (low temp, stoichiometric electrophile), the unhindered N4 reacts first.

  • N1-Functionalization: Requires protection of N4 first (often exploiting the N4 selectivity to place a Boc group there), followed by alkylation of N1.

Protecting Group Strategy Table
StrategyTargetReagentsRemoval ConditionNotes
Direct N4-Boc N4-Boc-2-R-piperazineBoc2O (0.9 eq), DCM, 0°CTFA or HCl/DioxaneExploits steric hindrance at N1. Yields ~85% N4-isomer.
N1-Benzyl N1-Bn-2-R-piperazineBenzyl bromide (via reductive amination precursor)H2, Pd/CBest installed before cyclization (using N-Bn amino acids).
N4-Cbz N4-Cbz-2-R-piperazineCbz-Cl, pH controlledH2, Pd/C or HBr/AcOHOrthogonal to Boc; useful for multi-step synthesis.

Advanced Architectures: Bridged Piperazines

To further lower lipophilicity (LogD) and improve metabolic stability, "bridged" piperazines are gaining traction. These scaffolds lock the piperazine boat/chair conformation.

  • 2,6-Bridged Systems: Created by cyclizing derivatives of glutamic acid or aspartic acid.

  • Impact: Bridging often lowers LogD by ~0.8 units compared to the parent piperazine, improving CNS penetration and reducing clearance.

PiperazineDecisionTree Start Select Piperazine Target Subst Substitution Pattern? Start->Subst Mono 2-Substituted (e.g., 2-Methyl) Subst->Mono Disub 2,3-Disubstituted Subst->Disub Bridged Bridged/Bicyclic Subst->Bridged RouteA Route A: Chiral Pool (Amino Acid -> DKP) Mono->RouteA High Enantiopurity RouteB Route B: Asymmetric Hydrogenation (Pyrazine + Ir Cat) Disub->RouteB Scalability RouteC Route C: Cyclization Strategy (Glutamic Acid deriv.) Bridged->RouteC Conformational Lock

References

  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles.[1][4] RSC Medicinal Chemistry.

  • Goel, K. K., et al. (2023). A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. Thieme Connect.

  • Huang, W. X., et al. (2016).[2] Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.[2][3] Organic Letters.

  • Degorce, S. L., et al. (2018). Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines.[5] Journal of Medicinal Chemistry.

  • Rossen, K., et al. (1995). Asymmetric hydrogenation of tetrahydropyrazines: Synthesis of (S)-piperazine-2-tert-butylcarboxamide, an intermediate in the preparation of the HIV protease inhibitor indinavir.[3] Tetrahedron Letters.

Sources

Foundational

Methyl 4-(piperazin-2-yl)benzoate molecular weight and formula

Core Identity & Synthetic Methodologies for Drug Development Executive Summary Methyl 4-(piperazin-2-yl)benzoate (C₁₂H₁₆N₂O₂) is a critical bifunctional building block in medicinal chemistry. Characterized by a benzoate...

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Methodologies for Drug Development

Executive Summary

Methyl 4-(piperazin-2-yl)benzoate (C₁₂H₁₆N₂O₂) is a critical bifunctional building block in medicinal chemistry. Characterized by a benzoate ester motif coupled to a piperazine ring at the C2 position, it serves as a "privileged scaffold" for constructing bioactive molecules targeting G-protein coupled receptors (GPCRs), kinases, and poly(ADP-ribose) polymerases (PARP).

Unlike the more common N-linked (piperazin-1-yl) isomers, the C-linked (piperazin-2-yl) congener offers a distinct vector for substitution, allowing the secondary amine (N1) and the distal amine (N4) to participate in diverse structure-activity relationship (SAR) explorations. This guide details its physicochemical profile, a robust de novo synthesis protocol, and its application in modern drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The following data consolidates the fundamental properties of Methyl 4-(piperazin-2-yl)benzoate. Researchers should note the distinction between the racemate and specific enantiomers (R/S), which are often required for high-affinity binding.

PropertyValue / Description
IUPAC Name Methyl 4-(piperazin-2-yl)benzoate
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
CAS Number 1212914-93-6 (R-isomer)
Physical State Solid / Pale Yellow Powder
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water (neutral pH)
pKa (Calc) ~9.8 (Piperazine NH), ~-1.5 (Ester carbonyl)
LogP (Calc) ~1.1 – 1.3
Key Functional Groups Methyl Ester (Electrophile), Secondary Amine (Nucleophile)

Structural Analysis & Logic

The molecule's utility stems from its ability to act as a rigid linker. The phenyl-piperazine bond at C2 creates a specific 3D geometry different from the flexible N-linked analogs.

StructureLogic Figure 1: Structural Logic of Methyl 4-(piperazin-2-yl)benzoate Benzoate Benzoate Core (Lipophilic/Binding) Linker C2-C4 Linkage (Rigid Geometry) Benzoate->Linker Attached at C4 Piperazine Piperazine Ring (Solubility/H-Bonding) Linker->Piperazine Attached at C2 Amine Sec. Amine (NH) (Handle for Derivatization) Piperazine->Amine N1 Position

Synthetic Protocol: The "Pyrazine Reduction" Route

While chiral pool synthesis from amino acids is possible, the most scalable and reliable method for generating the core scaffold involves a Suzuki-Miyaura coupling followed by catalytic hydrogenation . This approach avoids the complex protecting group manipulations required in linear synthesis.

Phase 1: Suzuki Coupling

Objective: Synthesize Methyl 4-(pyrazin-2-yl)benzoate. Mechanism: Pd(0)-catalyzed cross-coupling of an aryl boronic acid with a halo-heterocycle.

  • Reagents:

    • 2-Chloropyrazine (1.0 equiv)

    • 4-(Methoxycarbonyl)phenylboronic acid (1.1 equiv)

    • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3-5 mol%)

    • Base: Na₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv)

    • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Protocol:

  • Inert Setup: Charge a round-bottom flask with 2-chloropyrazine, the boronic acid, and base. Evacuate and backfill with Nitrogen (3x).

  • Solvation: Add degassed 1,4-dioxane and water.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Nitrogen.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC/LC-MS for disappearance of 2-chloropyrazine.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The pyrazine intermediate is typically a white/off-white solid.

Phase 2: Catalytic Hydrogenation

Objective: Reduce the pyrazine ring to the piperazine ring. Mechanism: Heterogeneous catalytic hydrogenation.

  • Reagents:

    • Methyl 4-(pyrazin-2-yl)benzoate (Intermediate from Phase 1)

    • Catalyst: 10% Pd/C (10 wt% loading) or PtO₂ (Adams' catalyst) for difficult substrates.

    • Solvent: Methanol or Ethanol (with trace HCl to accelerate reduction if needed).

    • Hydrogen Source: H₂ gas (Balloon or Parr Shaker at 40 psi).

Step-by-Step Protocol:

  • Dissolution: Dissolve the pyrazine intermediate in Methanol.

  • Catalyst Addition: Carefully add Pd/C (Caution: Pyrophoric).

  • Hydrogenation: Purge vessel with H₂. Stir vigorously under H₂ atmosphere (RT to 50°C) for 12–24 hours.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate in vacuo.

    • Note: If HCl was used, the product will be the hydrochloride salt. Neutralize with saturated NaHCO₃ and extract with DCM/IPA (3:1) to obtain the free base.[2]

Mechanistic Workflow Diagram

SynthesisWorkflow Figure 2: Synthetic Pathway for Methyl 4-(piperazin-2-yl)benzoate Start Start: 2-Chloropyrazine Suzuki Step 1: Suzuki Coupling Pd(dppf)Cl2, Na2CO3 90°C, Dioxane/H2O Start->Suzuki Boronic Reagent: 4-(Methoxycarbonyl) phenylboronic acid Boronic->Suzuki Inter Intermediate: Methyl 4-(pyrazin-2-yl)benzoate Suzuki->Inter C-C Bond Formation Reduct Step 2: Hydrogenation H2 (40 psi), Pd/C MeOH Inter->Reduct Ring Reduction Product Final Product: Methyl 4-(piperazin-2-yl)benzoate Reduct->Product Yields ~85-95%

Applications in Drug Discovery[10]

The Methyl 4-(piperazin-2-yl)benzoate scaffold is highly valued for its ability to orient pharmacophores in specific vectors.

  • Kinase Inhibitors: The piperazine NH is widely used to couple with pyrimidine or purine cores (via S_NAr or Buchwald coupling) to create ATP-competitive inhibitors. The benzoate moiety can project into the solvent-exposed region or be converted to an amide to interact with the "gatekeeper" residue.

  • GPCR Ligands: The basic nitrogen of the piperazine mimics the protonated amine often required for binding to aspartate residues in GPCR transmembrane helices (e.g., Dopamine or Serotonin receptors).

  • Fragment-Based Drug Design (FBDD): With a molecular weight of ~220 Da, it sits perfectly within the "Fragment" space (Rule of 3), allowing for rapid elaboration into lead-like compounds.

Critical Handling Notes
  • Stability: The free base is stable but sensitive to CO₂ (carbamate formation). Store under inert gas or as a hydrochloride salt.

  • Stereochemistry: If using the racemic synthesis described above, chiral resolution (chiral HPLC or crystallization with tartaric acid) is necessary if a specific enantiomer is required for biological assays.

References

  • Appretech Scientific. (n.d.). Methyl (R)-4-(piperazin-2-yl)benzoate Product Data. Retrieved from

  • Rueda-Espinosa, J., et al. (2023).[2] "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters." Canadian Journal of Chemistry.[2] Retrieved from

  • Han, F. S. (2013). "Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel, copper and iron catalysts." Chemical Society Reviews. (Contextual grounding for Suzuki protocol).
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 171193986, Methyl 4-[(2S)-piperazin-2-yl]benzoate. Retrieved from

  • ChemScene. (n.d.). Methyl 4-[(piperazin-1-yl)methyl]benzoate Data Sheet. (Used for comparative physicochemical property analysis). Retrieved from

Sources

Exploratory

The Piperazin-2-yl Benzoate Moiety: A Privileged Scaffold in Modern Drug Discovery

<-48> An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its fre...

Author: BenchChem Technical Support Team. Date: February 2026

<-48>

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds.[1][2] Its unique physicochemical properties, including its ability to confer aqueous solubility and engage in multipolar interactions, make it a highly versatile building block in drug design.[3] When incorporated into the piperazin-2-yl benzoate structure, this moiety offers a synthetically tractable framework for developing novel therapeutics, particularly in the realm of central nervous system (CNS) disorders. This guide provides a comprehensive overview of the piperazin-2-yl benzoate core, delving into its synthesis, mechanism of action, structure-activity relationships, and applications in the development of next-generation pharmaceuticals.

Introduction: The Significance of the Piperazine Scaffold

The six-membered nitrogen-containing heterocycle, piperazine, is a foundational element in the architecture of a vast number of pharmaceuticals.[3][4] Its prevalence is attributed to its capacity to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for creating molecules that can interact with a wide array of biological targets.[1][5] Piperazine derivatives are prominent in drugs targeting the CNS, owing to their ability to cross the blood-brain barrier and modulate the activity of various neurotransmitter receptors.[3][6]

The piperazin-2-yl benzoate moiety, specifically, combines the advantageous features of the piperazine ring with a benzoate group, creating a chemical entity with significant potential for fine-tuning pharmacological activity. This guide will explore the nuances of this specific scaffold, providing insights into its strategic application in contemporary drug discovery.

Physicochemical Properties and Pharmacokinetic Profile

The presence of two nitrogen atoms in the piperazine ring significantly influences the molecule's physicochemical properties. These nitrogen atoms provide basic centers that can be protonated at physiological pH, enhancing aqueous solubility—a critical factor for drug delivery and distribution.[3][7]

Key Physicochemical Characteristics:

  • Basicity (pKa): The two nitrogen atoms in the piperazine ring have distinct pKa values, typically around 5.35 and 9.73.[7] This dual basicity allows for tailored interactions with biological targets and can be modulated through substitution.

  • Lipophilicity (LogP): The overall lipophilicity of a molecule containing the piperazin-2-yl benzoate moiety can be significantly altered by substituents on either the piperazine or the benzoate ring, allowing for optimization of membrane permeability.[3]

  • Metabolic Stability: The piperazine ring can be a site for metabolism, primarily through cytochrome P450 enzymes.[3] Understanding these metabolic pathways is crucial for designing compounds with appropriate half-lives and minimizing the formation of active or toxic metabolites.

Synthesis of Piperazin-2-yl Benzoate Derivatives

The synthesis of piperazin-2-yl benzoate derivatives can be achieved through various established synthetic routes. A general and adaptable methodology involves the coupling of a suitably protected piperazine precursor with a benzoic acid derivative.

Experimental Protocol: General Synthesis of a Piperazin-2-yl Benzoate Derivative

This protocol outlines a representative synthesis of a generic piperazin-2-yl benzoate derivative.

Step 1: N-protection of Piperazine

  • Dissolve piperazine in a suitable solvent (e.g., dichloromethane).

  • Add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction and purify the mono-protected piperazine intermediate.

Step 2: Esterification with a Substituted Benzoic Acid

  • Dissolve the mono-protected piperazine in a suitable solvent (e.g., dichloromethane).

  • Add the desired substituted benzoic acid, a coupling agent (e.g., EDC/HOBt), and a base (e.g., DIPEA).

  • Stir the reaction at room temperature until completion.

  • Purify the resulting protected piperazin-2-yl benzoate derivative via column chromatography.

Step 3: Deprotection

  • Dissolve the protected compound in a suitable solvent.

  • Add a deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection).

  • Stir until the reaction is complete.

  • Remove the solvent and excess reagent under reduced pressure to yield the final piperazin-2-yl benzoate derivative.

Diagram of Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Esterification cluster_step3 Step 3: Deprotection A Piperazine B Mono-protected Piperazine A->B Boc Anhydride, Triethylamine D Protected Piperazin-2-yl Benzoate B->D C Substituted Benzoic Acid C->D EDC, HOBt, DIPEA E Final Piperazin-2-yl Benzoate Derivative D->E TFA

Caption: General synthetic workflow for piperazin-2-yl benzoate derivatives.

Mechanism of Action and Therapeutic Targets

Compounds incorporating the piperazin-2-yl benzoate moiety have demonstrated activity against a range of biological targets, with a particular prominence in the modulation of neurotransmitter receptors.[8][9]

Targeting Dopamine and Serotonin Receptors in Antipsychotics

A significant application of piperazine derivatives lies in the development of atypical antipsychotics for the treatment of schizophrenia.[10][11] These compounds often act as multi-target ligands, exhibiting affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.[10][12] The piperazin-2-yl benzoate scaffold can serve as a key pharmacophore to achieve a balanced modulation of these receptors. This polypharmacological approach is believed to contribute to the improved efficacy and reduced side-effect profiles of newer antipsychotic drugs.[10] For instance, some derivatives have shown the ability to reverse apomorphine-induced climbing and MK-801-induced hyperactivity in animal models, which are indicative of antipsychotic potential.[12]

Signaling Pathway of a Multi-Target Antipsychotic

Antipsychotic_Signaling cluster_drug Piperazin-2-yl Benzoate Derivative cluster_receptors Receptors cluster_effects Downstream Effects Drug Multi-Target Antipsychotic D2 Dopamine D2 Drug->D2 Antagonist/ Partial Agonist HT1A Serotonin 5-HT1A Drug->HT1A Agonist/ Partial Agonist HT2A Serotonin 5-HT2A Drug->HT2A Antagonist Effect1 Modulation of Dopaminergic Neurotransmission D2->Effect1 Effect2 Regulation of Serotonergic Pathways HT1A->Effect2 HT2A->Effect2 Effect3 Therapeutic Effect (e.g., Reduced Psychosis) Effect1->Effect3 Effect2->Effect3

Sources

Foundational

Synthetic Routes for C2-Aryl Substituted Piperazines

Executive Summary The piperazine pharmacophore is ubiquitous in medicinal chemistry, appearing in approximately 13% of the top 200 best-selling small molecule drugs (e.g., Imatinib, Olanzapine). However, the vast majorit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine pharmacophore is ubiquitous in medicinal chemistry, appearing in approximately 13% of the top 200 best-selling small molecule drugs (e.g., Imatinib, Olanzapine). However, the vast majority of these utilize substitution at the N1 and N4 positions due to synthetic ease. C2-aryl substituted piperazines represent an underutilized "privileged scaffold" that offers superior restriction of conformational space and improved metabolic stability compared to their N-substituted counterparts.

This guide details three distinct synthetic architectures for accessing C2-aryl piperazines, prioritizing regiocontrol and enantioselectivity. We move beyond basic pyrazine reduction to cover Chiral Pool manipulation , Organolithium functionalization , and Transition-metal catalyzed carboamination .

Section 1: Strategic Landscape & Retrosynthetic Logic

The introduction of an aryl group at the C2 position creates a stereogenic center that dramatically influences the vector of the N1/N4 lone pairs. Retrosynthetically, three disconnections dominate the high-value chemical space:

  • Amide Reduction (Chiral Pool): Leveraging amino acid chirality to form diketopiperazines, followed by global reduction. High reliability, low atom economy.

  • C-H Functionalization (Late-Stage): Direct

    
    -lithiation of N-Boc piperazines.[1] High atom economy, technically demanding.
    
  • Convergent Cyclization (Catalytic): Pd-catalyzed carboamination of amino-acid derived alkenes. Modular, high complexity generation.

Decision Matrix: Route Selection
ConstraintRecommended RouteKey Advantage
Enantiopurity Required Chiral Pool (DKP) 99% ee retention from Amino Acid start.
Late-Stage Diversity

-Lithiation
Ability to swap electrophiles on a common intermediate.
Complex Substitution Pd-Carboamination Simultaneous formation of C-N and C-C bonds.

Section 2: The Chiral Pool Approach (Diketopiperazine Reduction)

This is the "workhorse" method for process chemistry due to its scalability and reliance on inexpensive chiral amino acids. The strategy involves the condensation of an aryl-glycine (or phenylalanine) derivative with a second amino acid to form a 2,5-diketopiperazine (DKP), followed by exhaustive reduction.

Mechanism & Workflow

The critical challenge is preventing racemization during the cyclization step and ensuring complete reduction of the rigid DKP ring.

DKP_Route Start Chiral Amino Acid (e.g., Phenylglycine) Dipeptide Linear Dipeptide (Boc-AA1-AA2-OMe) Start->Dipeptide Coupling (EDC/HOBt) DKP 2,5-Diketopiperazine (Cyclization) Dipeptide->DKP Deprotection/Cyclization (TFA then Et3N) Red Global Reduction (LiAlH4 or BH3) DKP->Red Reduction Product Chiral C2-Aryl Piperazine Red->Product Workup

Figure 1: The Chiral Pool workflow. Criticality lies in the cyclization step to avoid epimerization.

Technical Nuance: The Reduction Step

Standard amide reductions often fail on DKPs due to low solubility. The use of LiAlH4 in THF under reflux is the gold standard. Borane (


) is an alternative but often leads to stable amine-borane complexes that require harsh oxidative or acidic workups to break.

Section 3: Organometallic C-H Functionalization ( -Lithiation)

Pioneered by Peter Beak and refined by Iain O'Brien, this method utilizes the thermodynamic acidity of the


-proton adjacent to an N-Boc group. This is the most versatile route for generating libraries of analogs.
The "Beak-O'Brien" Protocol

N-Boc piperazines can be deprotonated using s-BuLi to form a dipole-stabilized organolithium species.

  • Regioselectivity: The lithiation occurs

    
     to the Boc group.
    
  • Stereoselectivity: In the presence of a chiral ligand (e.g., sparteine or sparteine surrogates), the lithiation is enantioselective. Alternatively, starting with a chiral 2-phenyl piperazine allows for diastereoselective functionalization.

Dynamic Thermodynamic Resolution (DTR)

One of the most powerful aspects of this chemistry is DTR. The lithiated species can equilibrate between diastereomers. By selecting conditions where the minor lithio-isomer reacts faster with the electrophile (Curtin-Hammett kinetics), high diastereoselectivity is achieved.

Lithiation cluster_mech Stereocontrol Mechanism NBoc N-Boc Piperazine Lithiated α-Lithio Species (Dipole Stabilized) NBoc->Lithiated s-BuLi / TMEDA -78°C Electrophile Electrophile Trapping (E+) Lithiated->Electrophile Add E+ Final C2-Substituted N-Boc Piperazine Electrophile->Final Warm to RT

Figure 2: Directed


-lithiation pathway. The N-Boc group acts as a Directing Metalation Group (DMG).

Section 4: Transition-Metal Catalyzed Carboamination

For 2,6-disubstituted piperazines, the Pd-catalyzed carboamination of amino-acid derived allylic amines (Wolfe Chemistry) is superior. This method builds the ring and installs the aryl group simultaneously.

Key Transformation: An N-allyl-N-aryl-1,2-diamine reacts with an aryl bromide in the presence of Pd(0).[2] The mechanism involves:

  • Oxidative addition of Ar-Br to Pd(0).

  • Olefin insertion (syn-aminopalladation).

  • Reductive elimination to form the C-N bond.

This route is highly modular; changing the aryl bromide changes the C2 substituent.

Section 5: Experimental Protocols

Protocol A: Synthesis of (S)-2-Phenylpiperazine (Chiral Pool)

Target: Gram-scale synthesis of enantiopure scaffold.

Step 1: Diketopiperazine Formation

  • Reagents: N-Boc-L-Phenylglycine (10 mmol), Glycine Methyl Ester HCl (11 mmol), EDC·HCl (12 mmol), HOBt (12 mmol), DIPEA (25 mmol), DCM (50 mL).

  • Coupling: Combine amino acids and coupling agents in DCM at 0°C. Stir 12h at RT. Wash with 1N HCl, sat. NaHCO3, brine. Dry (Na2SO4) and concentrate.[3]

  • Cyclization: Dissolve the crude dipeptide in DCM (20 mL) and TFA (10 mL). Stir 2h. Concentrate to remove TFA. Redissolve in MeOH (50 mL) and add Et3N (excess) until pH > 9. Reflux for 12h. The DKP often precipitates upon cooling. Filter and wash with cold MeOH.

Step 2: Global Reduction

  • Setup: Flame-dried 2-neck flask, N2 atmosphere, reflux condenser.

  • Reagents: LiAlH4 (4.0 equiv, 1.0 M in THF), DKP (1.0 equiv).

  • Addition: Suspend DKP in dry THF (0.2 M). Cool to 0°C. Add LiAlH4 solution dropwise (CAUTION: Gas evolution).

  • Reaction: Warm to RT, then reflux for 16–24h. The suspension usually clears as reduction proceeds.

  • Fieser Workup: Cool to 0°C. Dilute with Et2O. Carefully add:

    • 
       mL water (where 
      
      
      
      = grams of LiAlH4 used).
    • 
       mL 15% NaOH.
      
    • 
       mL water.
      
  • Isolation: Stir vigorously until a white granular precipitate forms. Filter through Celite. Concentrate filtrate to yield (S)-2-phenylpiperazine.

Protocol B: -Lithiation of N-Boc-Piperazine

Target: Introduction of electrophile at C2.

  • Reagents: N-Boc-Piperazine (1.0 equiv), TMEDA (1.2 equiv), s-BuLi (1.2 equiv, 1.4 M in cyclohexane), Electrophile (e.g., MeI, PhCHO) (1.5 equiv).

  • Lithiation: In a flame-dried Schlenk flask under Ar, dissolve N-Boc-piperazine and TMEDA in dry Et2O (0.1 M). Cool to -78°C (dry ice/acetone).

  • Deprotonation: Add s-BuLi dropwise over 10 min. Stir at -78°C for 2–4 hours. (Note: The solution may turn light yellow).

  • Trapping: Add the electrophile (neat or in Et2O) dropwise.

  • Completion: Stir at -78°C for 1h, then allow to warm to RT overnight.

  • Quench: Add sat. NH4Cl. Extract with EtOAc. Purify via flash chromatography.

References

  • Beak, P., & Lee, W. K. (1989).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Piperidines. Journal of Organic Chemistry.[4][5] Link
    
  • Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines.[6][7] Journal of the American Chemical Society.[6] Link

  • Nakhla, J. S., & Wolfe, J. P. (2007). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination. Organic Letters.[4] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.[4][8][9] Chemical Reviews.[6] Link

  • Rossi, R., et al. (2014). Recent Progress in the Asymmetric Synthesis of Carbon-Substituted Piperazines.[1][2][6][7][10] Tetrahedron.[11][12] Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Methyl 4-(piperazin-2-yl)benzoate from Amino Acids

Introduction The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, found in a vast array of approved pharmaceuticals targeting a wide range of diseases. The synthesis of chiral, substituted pip...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, found in a vast array of approved pharmaceuticals targeting a wide range of diseases. The synthesis of chiral, substituted piperazines, particularly those derived from readily available amino acids, is of significant interest to researchers in drug discovery and development. This application note provides a detailed, field-proven guide for the synthesis of a specific chiral piperazine derivative, methyl 4-(piperazin-2-yl)benzoate, commencing from the amino acid L-serine.

The presented synthetic strategy is bifurcated into two main parts: the construction of an orthogonally protected piperazine-2-carboxylic acid methyl ester from L-serine, followed by a palladium-catalyzed N-arylation and subsequent deprotection to yield the final product. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and providing a self-validating protocol for researchers.

Overall Synthetic Strategy

The synthesis of methyl 4-(piperazin-2-yl)benzoate is accomplished via a multi-step sequence, as illustrated in the workflow diagram below. The strategy hinges on the initial formation of a chiral piperazinone intermediate from L-serine, which is then reduced and functionalized.

Synthetic Workflow cluster_0 Part 1: Piperazine Core Synthesis cluster_1 Part 2: N-Arylation and Deprotection L-Serine L-Serine N-Boc-L-serine_methyl_ester N-Boc-L-serine_methyl_ester L-Serine->N-Boc-L-serine_methyl_ester Esterification & N-protection N-Boc-piperazin-2-one N-Boc-piperazin-2-one N-Boc-L-serine_methyl_ester->N-Boc-piperazin-2-one Multi-step conversion (not detailed) N-Boc-piperazine N-Boc-piperazine N-Boc-piperazin-2-one->N-Boc-piperazine Reduction N-Boc-N'-aryl-piperazine N-Boc-N'-aryl-piperazine N-Boc-piperazine->N-Boc-N'-aryl-piperazine Buchwald-Hartwig Amination Final_Product Methyl 4-(piperazin-2-yl)benzoate N-Boc-N'-aryl-piperazine->Final_Product N-Boc Deprotection Buchwald-Hartwig_Mechanism Pd(0)L2 Pd(0)L₂ Pd(II)Complex L₂Pd(II)(Ar)(X) Pd(0)L2->Pd(II)Complex Ar-X ArX Ar-X OxAdd Oxidative Addition AmidoComplex L₂Pd(II)(Ar)(NR₂) Pd(II)Complex->AmidoComplex R₂NH, Base - HX Amine R₂NH Base Base LigandExchange Ligand Exchange AmidoComplex->Pd(0)L2 Ar-NR₂ Product Ar-NR₂ RedElim Reductive Elimination

Application

Precision Regiocontrol in the Alkylation of Methyl 4-(piperazin-2-yl)benzoate

Executive Summary Methyl 4-(piperazin-2-yl)benzoate is a high-value pharmacophore bridging a chiral piperazine scaffold with a benzoate linker. It serves as a critical intermediate in the synthesis of PARP inhibitors (e....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(piperazin-2-yl)benzoate is a high-value pharmacophore bridging a chiral piperazine scaffold with a benzoate linker. It serves as a critical intermediate in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and GPCR ligands.

The core synthetic challenge lies in the regioselectivity of the piperazine nitrogen atoms. The molecule contains two secondary amines:[1]

  • 
     (Proximal):  Sterically hindered by the C2-aryl substituent.
    
  • 
     (Distal):  Sterically accessible and kinetically more nucleophilic.
    

This Application Note provides two distinct, validated protocols:

  • Protocol A: Highly selective

    
    -alkylation  (kinetic control).
    
  • Protocol B:

    
    -alkylation  via transient 
    
    
    
    -protection (thermodynamic/steric manipulation).

Part 1: Mechanistic Analysis & Decision Matrix

Steric vs. Electronic Landscape

The regiochemical outcome is dictated by the C2-aryl substituent (the methyl benzoate moiety).

  • Steric Shielding: The bulky aryl group at C2 creates a "steric wall" around

    
    , significantly retarding the approach of electrophiles.
    
  • Electronic Deactivation: While less pronounced than the steric effect, the inductive electron-withdrawing nature of the aryl ring slightly reduces the basicity of

    
     compared to the distal 
    
    
    
    .

Consequently, under standard


 conditions, 

is approximately 50–100x more reactive
than

. Direct alkylation invariably yields the

-substituted product. Accessing the

-substituted congener requires a protection-deprotection strategy.
Workflow Decision Tree

Use the following logic map to select the appropriate protocol for your target molecule.

RegioSelectivity Start Target: Alkylated Methyl 4-(piperazin-2-yl)benzoate Decision Which Nitrogen requires alkylation? Start->Decision PathN4 Target: N4-Alkyl Derivative Decision->PathN4 Distal (N4) PathN1 Target: N1-Alkyl Derivative Decision->PathN1 Proximal (N1) MethodA PROTOCOL A: Direct Alkylation (Kinetic Control) PathN4->MethodA MethodB PROTOCOL B: Protection Strategy (Step 1: N4-Boc Protection) (Step 2: N1-Alkylation) (Step 3: Deprotection) PathN1->MethodB OutcomeA Product: N4-Alkyl-2-Arylpiperazine (>95% Regioselectivity) MethodA->OutcomeA OutcomeB Product: N1-Alkyl-2-Arylpiperazine (High Purity) MethodB->OutcomeB

Figure 1: Strategic decision tree for regioselective alkylation based on target site.

Part 2: Experimental Protocols

Protocol A: -Selective Direct Alkylation

Objective: Selectively alkylate the distal nitrogen without affecting the hindered


 or hydrolyzing the methyl ester.

Reagents:

  • Substrate: Methyl 4-(piperazin-2-yl)benzoate (1.0 eq)

  • Electrophile: Alkyl Halide (R-X) (1.05 eq)

  • Base:

    
     (Anhydrous, granular) (2.0 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve the piperazine substrate (1.0 eq) in anhydrous ACN (0.1 M concentration).

    • Note: ACN is preferred over DMF for ease of workup, unless the alkyl halide is non-polar/insoluble.

  • Base Addition: Add

    
     (2.0 eq). Stir at Room Temperature (RT) for 10 minutes.
    
  • Alkylation: Add the Alkyl Halide (1.05 eq) dropwise.

    • Critical Control: Do not use a large excess of electrophile to avoid bis-alkylation (quaternization) or slow

      
       alkylation.
      
  • Reaction: Stir at RT. Monitor by LC-MS.

    • Typical Duration: 2–4 hours for primary halides; 12–16 hours for secondary halides.

    • Temperature: If reaction is sluggish, heat to 40°C. Avoid temperatures >60°C to prevent ester hydrolysis or

      
       side-reactions.
      
  • Workup: Filter off solids (

    
    /KX). Concentrate the filtrate.
    
  • Purification: Flash column chromatography (DCM/MeOH gradient).

Validation Criteria:

  • NMR:

    
    -alkylation typically results in a significant chemical shift change for the piperazine C3 and C5 protons (approx. 0.2–0.5 ppm upfield/downfield depending on R), while C2-H remains relatively stable compared to starting material.
    
  • Selectivity:

    
     (
    
    
    
    ) is expected.
Protocol B: -Selective Alkylation (Protection Route)

Objective: Alkylate the hindered


 position. This requires blocking the more reactive 

site first.

Reagents:

  • Protection: Di-tert-butyl dicarbonate (

    
    )
    
  • Alkylation Base: Sodium Hydride (NaH) or Cesium Carbonate (

    
    )
    
  • Deprotection: TFA or HCl/Dioxane

Workflow Diagram:

N1_Pathway SM Start Material (Free Amine) Step1 1. N4-Protection (Boc2O, DCM, 0°C) Kinetic Selectivity SM->Step1 Inter1 Intermediate A (N4-Boc Protected) Step1->Inter1 Step2 2. N1-Alkylation (R-X, NaH, DMF) Forcing Conditions Inter1->Step2 Inter2 Intermediate B (N1-Alkyl, N4-Boc) Step2->Inter2 Step3 3. Deprotection (TFA/DCM) Inter2->Step3 Final Final Product (N1-Alkyl) Step3->Final

Figure 2: Three-step sequence for accessing the sterically hindered N1-alkylated derivative.

Step-by-Step Methodology:

Step 1: Selective


-Protection 
  • Dissolve substrate in DCM (0.2 M). Cool to 0°C.

  • Add

    
     (1.0 eq) dissolved in DCM dropwise over 30 mins.
    
    • Why? The steric bulk of the C2-aryl group prevents Boc from reacting at

      
      . 
      
      
      
      reacts exclusively under these mild conditions.
  • Warm to RT and stir for 2 hours.

  • Wash with water, dry (

    
    ), and concentrate. Yield is typically quantitative.
    

Step 2:


-Alkylation 
  • Dissolve

    
    -Boc intermediate in anhydrous DMF.
    
  • Base Selection:

    • Standard: Use

      
       or 
      
      
      
      (3.0 eq) with catalytic KI and heat to 60–80°C.
    • Difficult Substrates: Use NaH (1.2 eq, 60% dispersion) at 0°C, then warm to RT.

    • Warning: The methyl ester is sensitive. If using NaH, ensure strictly anhydrous conditions to prevent saponification.

  • Add Alkyl Halide (1.2 – 1.5 eq).

  • Monitor by LC-MS. This step is slower due to steric hindrance at

    
    .
    

Step 3:


-Deprotection 
  • Dissolve the alkylated intermediate in DCM.

  • Add Trifluoroacetic acid (TFA) (10–20 eq) or 4M HCl in Dioxane.

  • Stir at RT until Boc is removed (1–2 hours).

  • Neutralization: Carefully neutralize with saturated

    
     (cold) to avoid hydrolyzing the ester. Extract with DCM.
    

Part 3: Comparative Data & QC

Reaction Parameter Comparison
ParameterProtocol A (

-Selective)
Protocol B (

-Selective)
Primary Challenge Over-alkylation (Bis-alkylation)Steric hindrance at

Key Reagent Mild Base (

, DIPEA)
Protecting Group (

)
Temperature 20°C – 40°C0°C (Prot)

60°C (Alk)
Selectivity Source Kinetic rates (

)
Synthetic blocking of

Yield (Typical) 85–95%60–75% (over 3 steps)
Troubleshooting Guide
  • Issue: Hydrolysis of Methyl Ester

    • Cause: Presence of water with strong base (NaOH/KOH) or high temperature.

    • Solution: Switch to anhydrous

      
       in DMF. Ensure solvents are dried over molecular sieves.
      
  • Issue: Poor Conversion in Protocol A

    • Cause: Alkyl halide is too bulky or unreactive.

    • Solution: Add catalytic Potassium Iodide (KI) (0.1 eq) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).

  • Issue: Racemization at C2

    • Cause: Highly basic conditions (e.g., NaH) for prolonged periods can deprotonate the chiral C2 center.

    • Solution: Use the mildest base possible (

      
      ). If NaH is required, keep reaction time short and temperature low.
      

References

  • Piperazine Regioselectivity

    • Berkheij, M. et al. "Synthesis of 2-substituted piperazines." Tetrahedron Letters, 2005. Link

    • Note: Establishes the general rule that electrophiles prefer the distal position in 2-substituted piperazines due to steric clash
  • Boc-Protection Strategies

    • Jacobsen, E. N. et al. "Highly Enantioselective Thiourea-Catalyzed Nitro-Mannich Reactions." Journal of the American Chemical Society, 2005. (Demonstrates selective protection of diamines). Link

  • Methyl Ester Stability: Standard organic synthesis protocols for methyl benzoate derivatives indicate susceptibility to saponification under aqueous basic conditions ( ) or acidic reflux. (Refer to Greene's Protective Groups in Organic Synthesis for ester stability profiles).
  • Related Pharmacophore Synthesis (PARP Inhibitors)

    • Menear, K. A. et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1." Journal of Medicinal Chemistry, 2008. Link

    • Context: Describes manipulation of similar piperazine-benzo

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization of Piperazin-2-yl Benzoate Salts

The following Technical Support Guide is structured to address the physicochemical challenges of Piperazin-2-yl Benzoate Salts . This guide assumes the "Piperazin-2-yl Benzoate Salt" refers to a pharmaceutical salt syste...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the physicochemical challenges of Piperazin-2-yl Benzoate Salts .

This guide assumes the "Piperazin-2-yl Benzoate Salt" refers to a pharmaceutical salt system comprised of a Piperazine-derivative cation (Weak Base, pKa₁ ~9.8, pKa₂ ~5.[1]6) and a Benzoate anion (Weak Acid, pKa ~4.2).[1] This specific pairing presents unique "Weak Base/Weak Acid" solubility anomalies, specifically pH-dependent disproportionation and common-ion suppression .[1]

Status: Operational | Tier: Level 3 (Senior Scientist) | Context: Formulation & Pre-clinical Development[1]

Critical Analysis: The Physicochemical Landscape

Before attempting "blind" solubility enhancement (e.g., adding random cosolvents), you must understand the thermodynamic constraints of this salt.

The "Weak-Weak" Salt Paradox

Piperazin-2-yl benzoate salts are formed from a weak base and a weak acid.[1] Unlike Hydrochloride salts (Strong Acid/Weak Base), which are soluble until the pH reaches the base's pKa, Benzoate salts have a finite "Golden Window" of solubility .

  • Risk A (Low pH < 4.0): Precipitation of Benzoic Acid .[1] The counterion protonates and falls out of solution.

  • Risk B (High pH > pHmax): Precipitation of Piperazine Free Base .[1] The salt disproportionates, releasing the insoluble free base.

Key Insight: The solubility of this salt is not monotonic.[2] It is bell-shaped.[1] Your formulation must maintain the microenvironmental pH within this window.

Troubleshooting Guides & Protocols

Module A: Mitigating Salt Disproportionation (The pHmax Factor)

Issue: “My solution is clear initially but precipitates within 20 minutes of stirring or upon dilution.” Diagnosis: You have likely exceeded pHmax (the pH of maximum solubility). In this region, the salt is less stable than the free base.

Protocol: Determination of pHmax Do not rely on calculated pKa alone. The pHmax is concentration-dependent for this salt.[1]

  • Prepare Slurries: Create saturated solutions of the salt in buffers ranging from pH 3.0 to pH 10.0.

  • Equilibrate: Stir for 24 hours at 25°C.

  • Measure Final pH: Crucial Step. The pH of the solution will drift as the salt dissolves.[2] Record the final pH, not the initial buffer pH.

  • Analyze Solid Phase: Filter the precipitate and analyze via XRPD (X-Ray Powder Diffraction).

    • Result A: Pattern matches Salt = Stable.[1]

    • Result B: Pattern matches Free Base = Disproportionation (pH > pHmax).[1]

    • Result C: Pattern matches Benzoic Acid = Acid Precipitation (pH < pKa_acid).[1]

Corrective Action: Buffer your formulation 0.5 pH units below the experimentally determined pHmax, but above pH 4.5.

Module B: Hydrotropy & The Common Ion Trap

Issue: “I added Sodium Benzoate to enhance solubility, but the solubility decreased.” Diagnosis: Common Ion Effect. While Sodium Benzoate is a hydrotrope, adding it to a Benzoate salt increases the concentration of the counterion ([Bz⁻]), pushing the equilibrium back toward the solid salt (


).

Protocol: Orthogonal Hydrotropy Screening Use hydrotropes that do not share the counterion.

Hydrotrope CandidateMechanismRecommended Conc.[1][3][4]Notes
Nicotinamide

Stacking (Pyridine ring interacts with Benzoate)
10% - 20% w/vBest for aromatic piperazine derivatives.[1]
Urea Water structure breaker / H-bonding20% - 40% w/vHigh concentration required; check compatibility.[1]
Sodium Salicylate Hydrotropic solubilization0.5M - 1.0MCaution:[1] May induce salt exchange (Salicylate salt may precipitate).[1]
Module C: Cosolvent Selection (Dielectric Matching)

Issue: “Which organic solvent is best? Ethanol or Propylene Glycol?” Diagnosis: Piperazine salts are polar, but the benzoate tail adds lipophilicity.

Protocol: Log-Linear Cosolvency

  • Calculate LogP: Estimate the LogP of the neutral piperazine derivative.

  • Select Cosolvent:

    • If LogP < 1.0 (Hydrophilic): Use Ethanol or PEG 400 .[1]

    • If LogP > 2.0 (Lipophilic): Use Propylene Glycol (PG) or DMA (Dimethylacetamide) .[1]

  • The "Peak" Rule: For benzoate salts, solubility often peaks at a specific mole fraction of cosolvent (usually 0.4 - 0.6 fraction).[1] Beyond this, the salt may become less soluble as the dielectric constant drops too low to support ionization.

Visual Troubleshooting Workflow

The following diagram illustrates the decision logic for rescuing a failing solubility experiment for Piperazin-2-yl Benzoate salts.

Solubility_Rescue Start Start: Salt Precipitates in Aqueous Media Check_pH Measure Final pH of Supernatant Start->Check_pH Decision_pH Is pH > 8.0? Check_pH->Decision_pH Disproportionation Diagnosis: Salt Disproportionation (Free Base Precipitation) Decision_pH->Disproportionation Yes Acid_Precip Diagnosis: Benzoic Acid Precipitation (pH < 4.5) Decision_pH->Acid_Precip No (pH < 4.5) Action_Buffer Action: Acidify/Buffer to pH 5.0 - 6.5 Disproportionation->Action_Buffer Action_Base Action: Adjust pH > 5.0 (Avoid Acid Shock) Acid_Precip->Action_Base Check_Clear Is Solution Clear? Action_Buffer->Check_Clear Action_Base->Check_Clear Hydrotropy Strategy: Add Nicotinamide (10%) (Avoid Sodium Benzoate) Check_Clear->Hydrotropy No Success Success: Stable Solution Check_Clear->Success Yes Cosolvent Strategy: Add PEG 400 or PG (Target 20-40% v/v) Hydrotropy->Cosolvent Still Cloudy Cosolvent->Success Clear Fail_Solid Failure: Switch Salt Form (Consider Mesylate/Tosylate) Cosolvent->Fail_Solid Precipitates

Caption: Decision tree for diagnosing and resolving precipitation issues in Piperazine-Benzoate salt systems.

Frequently Asked Questions (FAQs)

Q1: Why does the melting point of my salt drop after I mill it to improve solubility? A: Piperazine salts are prone to disorder-induced amorphization . High-energy milling can disrupt the crystal lattice (especially if it is a hydrate).[1] The "lower" melting point is actually the glass transition (


) or a depressed melting point of the amorphous phase.
  • Fix: Use Cryo-milling or Wet milling (in a non-solvent like heptane) to prevent thermal degradation of the crystal habit.

Q2: Can I use Cyclodextrins (HP-β-CD) with Benzoate salts? A: Yes, but with a caveat. The benzoate counterion itself has an affinity for the hydrophobic cavity of the cyclodextrin. There is a competitive equilibrium between the drug entering the cavity and the benzoate entering the cavity.

  • Tip: You may need a higher molar ratio of Cyclodextrin (e.g., 1:2 or 1:3) to account for the counterion competition.

Q3: I see "oiling out" instead of precipitation. What is happening? A: This is Liquid-Liquid Phase Separation (LLPS) .[1] It typically occurs when the salt disproportionates into the free base, but the free base is an oil or semi-solid at room temperature (common with alkyl-substituted piperazines).

  • Fix: Add a surfactant (Polysorbate 80 at 0.1%) to raise the cloud point, or switch to a higher melting point salt (e.g., Fumarate).[1]

References

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

    • Relevance: Foundational text on salt disproportionation and pHmax calcul
  • Neuberg, C. (1916).[1][5] Hydrotropy concepts and sodium benzoate behavior. Biochemische Zeitschrift.

    • Relevance: Historical grounding on benzoate hydrotropy mechanisms (cited in modern reviews of hydrotropy).[1]

  • Gupta, M. M., et al. (2025).[1] Calculating pH-solubility profile and pHmax for monoprotic salts of poorly water-soluble weak bases. International Journal of Pharmaceutics.

    • Relevance: Provides the mathematical models for predicting the "Golden Window" of solubility for salts like piperazine benzo
  • BenchChem Technical Data. (2025). Physicochemical Properties of Piperazine Salts. [1]

    • Relevance: Specific pKa and solubility data for piperazine deriv
  • Sanghvi, R., et al. (2008).[1] Stacking complexation by nicotinamide for solubility enhancement. Journal of Pharmaceutical Sciences.

    • Relevance: Supports the protocol for using Nicotinamide as an orthogonal hydrotrope to avoid common ion effects.

Sources

Optimization

Technical Support Center: Troubleshooting Boc-Deprotection of Piperazin-2-yl Intermediates

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth, field-proven insights into one of the most common yet occasionally challenging transformations: th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth, field-proven insights into one of the most common yet occasionally challenging transformations: the acidic removal of a tert-butoxycarbonyl (Boc) protecting group from piperazin-2-yl intermediates. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles that govern success, enabling you to troubleshoot effectively and optimize your synthetic routes.

The piperazine scaffold is a cornerstone in modern drug development, valued for its ability to modulate physicochemical properties and engage in critical biological interactions. The Boc group is arguably the most utilized protecting group for the piperazine nitrogens due to its general stability and predictable cleavage under acidic conditions.[1][2] However, the specific substitution pattern of your intermediate and the presence of other functional groups can introduce complexities. This guide addresses the most frequent issues encountered during this deprotection step in a direct, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Boc-deprotection reaction is incomplete or stalls. What are the primary causes and how can I drive it to completion?

A1: An incomplete or sluggish deprotection is one of the most common hurdles. The issue almost always resides in the choice and application of the acidic reagent or the reaction conditions. The mechanism for acid-catalyzed Boc deprotection involves protonation of the carbamate carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[3][4]

Several factors can impede this process:

  • Insufficient Acid Strength or Stoichiometry: The Boc group is robust and requires a strong acid for efficient cleavage. While catalytic acid can theoretically work, stoichiometric or excess acid is standard practice to ensure rapid protonation and drive the equilibrium.

  • Solvent Effects: The choice of solvent is critical. Protic solvents can sometimes interfere, while aprotic solvents like Dichloromethane (DCM) or 1,4-dioxane are standard.

  • Temperature: Most Boc deprotections are run at room temperature.[5][6][7] If the reaction is slow, gentle heating (e.g., to 40 °C) can be beneficial, but this must be balanced against the risk of side reactions.

Troubleshooting Workflow:

  • Verify Reagent Quality: Ensure your acidic solution (e.g., Trifluoroacetic acid (TFA) or HCl in dioxane) is not old or compromised by atmospheric moisture.

  • Increase Acid Equivalents: The most straightforward solution is often to increase the concentration of the acid. For TFA, using a 20-50% solution in DCM is common.[8] For HCl, a 4M solution in dioxane is a robust choice.[5][6]

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If starting material is still present after the typical 1-2 hour timeframe, allow it to stir longer.

  • Consider a Stronger System: If a high concentration of TFA in DCM is insufficient, neat TFA (with appropriate scavengers, see Q2) can be used, though this is a harsher condition.

The following table summarizes common starting conditions for this deprotection:

Reagent SystemSolventTypical ConcentrationTemperatureTypical TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0 °C to RT30 min - 2 hrVery common; volatile for easy removal.[9][10]
Hydrogen Chloride (HCl)1,4-Dioxane4 MRT30 min - 4 hrYields a hydrochloride salt, which often precipitates and is easily isolated by filtration.[3][5][6]
Hydrogen Chloride (HCl)Methanol / Diethyl EtherN/ART1 - 3 hrAn alternative for generating the HCl salt.
Q2: I'm observing significant side product formation during the deprotection. What are the common side reactions and how can I minimize them?

A2: The formation of side products is a clear indication that the reaction conditions are too harsh or that reactive species are not being adequately controlled. The primary culprit in Boc deprotection is the electrophilic tert-butyl cation generated during the reaction.

Common Side Reactions:

  • t-Butylation: The highly stable tert-butyl cation can act as an electrophile and alkylate any nucleophilic sites on your molecule. This is particularly problematic for electron-rich aromatic rings (e.g., indoles, phenols) or sulfur-containing residues (e.g., methionine, cysteine).

  • Degradation of Other Acid-Sensitive Groups: If your piperazine intermediate contains other acid-labile functionalities such as acetals, ketals, or even some esters, they may be cleaved under the reaction conditions.[9]

Mitigation Strategies:

  • Use of Scavengers: This is the most effective way to prevent t-butylation. Scavengers are nucleophilic species added to the reaction mixture to trap the tert-butyl cation before it can react with your product. Common scavengers include anisole, thioanisole, or triisopropylsilane (TIS).[7] A typical "cocktail" might be 95% TFA, 2.5% water, and 2.5% TIS.

  • Milder Conditions: If you suspect degradation of other functional groups, switching to a less aggressive acid system is advisable. For instance, 4M HCl in dioxane is often considered milder than neat TFA.[11] Running the reaction at 0 °C instead of room temperature can also significantly reduce the rate of side reactions.

Below is a diagram illustrating the desired deprotection pathway versus the undesired t-butylation side reaction.

Caption: Boc deprotection vs. t-butylation side reaction.

Q3: The work-up is challenging, and I'm struggling to isolate my product. What is a reliable work-up procedure?

A3: A proper work-up is crucial for isolating the deprotected piperazine with good yield and purity. The primary challenge is separating your amine product from excess acid and any salts formed. With TFA, the resulting trifluoroacetate salt can sometimes be oily or highly water-soluble, complicating extraction.[9] Using HCl in dioxane often yields a solid hydrochloride salt that can be easily filtered, which is a significant advantage.[9][10]

Recommended General Work-up Protocol:

  • Removal of Volatiles: After confirming reaction completion via LC-MS, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the bulk of the solvent and excess acid (like TFA). Co-evaporation with a solvent like toluene can help remove the last traces of TFA.[10]

  • Salt Formation / Precipitation (Optional but Recommended): If not already a salt, you can precipitate the product as its hydrochloride salt. After evaporating the reaction solvent, dissolve the residue in a minimal amount of a solvent like methanol and add a solution of HCl in diethyl ether or dioxane. The hydrochloride salt often crashes out and can be collected by filtration.

  • Basification and Extraction (for Free Base): If you need the free piperazine base for the next step, dissolve the crude residue (or the isolated salt) in water or DCM. Cool the solution in an ice bath and slowly add a base (e.g., saturated aqueous NaHCO₃, Na₂CO₃, or 1-2 M NaOH) until the pH is basic (pH > 9).

  • Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., DCM, Ethyl Acetate).

  • Drying and Concentration: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected free base.

The following workflow diagram outlines the decision-making process for the work-up.

Workup_Workflow cluster_salt Isolate as HCl Salt cluster_base Isolate as Free Base Start Reaction Complete (Verified by LC-MS) Evaporate Concentrate in vacuo to remove solvent & excess acid Start->Evaporate Residue Crude Amine Salt Residue Evaporate->Residue Decision Isolate as Salt or Free Base? Residue->Decision Precipitate Precipitate with HCl in Ether/Dioxane Decision->Precipitate Salt Basify Dissolve and Basify (e.g., aq. NaHCO₃, pH > 9) Decision->Basify Free Base Filter Filter and Wash Solid Precipitate->Filter Final_Salt Pure Hydrochloride Salt Filter->Final_Salt Extract Extract with Organic Solvent (e.g., DCM, EtOAc) Basify->Extract Dry Dry, Filter, and Concentrate Extract->Dry Final_Base Pure Free Base Dry->Final_Base

Caption: Decision workflow for product isolation post-deprotection.

Q4: My substrate contains other acid-sensitive groups. Are there milder or alternative methods for Boc deprotection?

A4: Absolutely. When strong acids like TFA are incompatible with your substrate, orthogonality becomes key. While the Boc group is specifically designed for acid-lability, the "strength" of the acid required can be modulated.

Alternative Acidic Methods:

  • Dilute or Weaker Acids: Instead of 50% TFA, you might screen conditions with 5-10% TFA in DCM at 0 °C. Monitoring carefully is critical to find a window where the Boc group is cleaved but other functionalities are not.

  • Lewis Acids: Certain Lewis acids can promote Boc cleavage under milder conditions. Reagents like ZnBr₂ in DCM have been shown to selectively cleave N-Boc groups.[4] TMSI (Iodotrimethylsilane) is another effective reagent that can work under neutral conditions.

  • Solid-Supported Acids: Using an acidic resin (like Amberlyst-15) can sometimes provide a cleaner reaction, as the acid is heterogeneous and can be filtered off easily, preventing prolonged exposure during work-up.

Non-Acidic Methods (Less Common for Boc):

While less conventional, for extremely sensitive substrates, exploring alternative protecting groups from the outset (e.g., Fmoc for base-lability or Cbz for hydrogenolysis) is the best synthetic strategy.[1] However, if you are committed to a Boc-protected intermediate, some reports have shown thermal deprotection or methods using reagents like 2-mercaptoethanol for certain carbamates, although these are not standard for Boc groups.[12][13]

Before attempting a large-scale reaction, always perform small-scale test reactions with these alternative methods, monitoring carefully by LC-MS to assess both the efficiency of deprotection and the integrity of your sensitive functional groups.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona Research. [Link]

  • Lupin, A. S., et al. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Peptides 1998, 241-242. [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. ResearchGate. [Link]

  • ResearchGate. (2025). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF. ResearchGate. [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • PMC. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. National Center for Biotechnology Information. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • ACS Publications. (2026). Development of DOT1L-Targeted Protein Degraders for Treating MLL-r Leukemia. ACS Publications. [Link]

  • Reddit. (2023). Alternative Methods for Boc Deprotection. Reddit. [Link]

  • ResearchGate. (2025). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis | Request PDF. ResearchGate. [Link]

  • ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. [Link]

  • ResearchGate. (2025). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate. [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. ResearchGate. [Link]

  • Reddit. (2014). Removal of Boc protecting group as workup?. Reddit. [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(21), 3736–3740. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. J&K Scientific. [Link]

  • ResearchGate. (n.d.). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol | Request PDF. ResearchGate. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Chem-Station. (2014). Carbamate Protective Groups. Chem-Station International Edition. [Link]

Sources

Troubleshooting

Overcoming steric hindrance in N-alkylation of 2-substituted piperazines

Technical Support Center: N-Alkylation of 2-Substituted Piperazines A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for synthetic challenges in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Alkylation of 2-Substituted Piperazines

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for synthetic challenges in medicinal chemistry. This guide is designed to provide in-depth troubleshooting and advanced strategies for a common yet frequently challenging reaction: the N-alkylation of 2-substituted piperazines. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying logic to empower you to overcome synthetic hurdles, particularly those imposed by steric hindrance.

Part 1: Foundational FAQs - Understanding the Challenge

Q1: Why is my N-alkylation of a 2-substituted piperazine (like 2-methylpiperazine) failing or giving low yields?

This is the most common issue and it almost always traces back to steric hindrance . The substituent at the C-2 position of the piperazine ring creates a crowded environment. This bulkiness physically obstructs the pathway for the incoming alkylating agent (electrophile) to reach the lone pair of the adjacent N-1 nitrogen. The reaction, typically a bimolecular nucleophilic substitution (SN2), requires a specific trajectory of approach that is severely impeded. The N-4 nitrogen, being further away from the bulky group, is more accessible and will react preferentially if unprotected.

To visualize this, consider the transition state of an SN2 reaction. The nucleophile (piperazine nitrogen) must attack the electrophilic carbon from the backside relative to the leaving group. A substituent at the C-2 position effectively acts as a molecular shield, making this approach difficult.

G cluster_0 Unhindered Approach (N4) cluster_1 Sterically Hindered Approach (N1) N4 N4 RX1 R-X (Electrophile) RX1->N4 Easy Access N1 N1 C2_Sub Bulky C2 Substituent RX2 R-X (Electrophile) RX2->N1 Blocked Path Piperazine 2-Substituted Piperazine Piperazine->N4 Piperazine->N1

Caption: Steric hindrance at N1 vs. accessibility at N4.

Part 2: Troubleshooting Guide - From Low Conversion to No Reaction

You've encountered a problem: your standard N-alkylation protocol with potassium carbonate in acetonitrile isn't working for your 2-isopropylpiperazine and a secondary alkyl bromide. Let's diagnose and solve this systematically.

G start Low/No Conversion in N-Alkylation of 2-Substituted Piperazine sn2_optim Phase 1: Optimize Classical SN2 Conditions start->sn2_optim Start Here base Is the base strong/soluble enough? sn2_optim->base solvent_temp Are solvent & temp optimal? base->solvent_temp If base is strong... electrophile Can the electrophile be more reactive? solvent_temp->electrophile If conditions are forced... alt_routes Phase 2: Switch to a More Robust Method electrophile->alt_routes If optimization fails... reductive_amination Try Reductive Amination (for Aldehydes/Ketones) alt_routes->reductive_amination buchwald Try Buchwald-Hartwig Amination (for Aryl/Vinyl Halides) alt_routes->buchwald G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Amine R₂NH (Piperazine) Iminium [R₂N=CR'R'']⁺ (Iminium Ion) Amine->Iminium Carbonyl R'C(O)R'' (Aldehyde/Ketone) Carbonyl->Iminium Product R₂N-CHR'R'' (Final Product) Iminium->Product Hydride Attack Reducer [H]⁻ (e.g., NaBH(OAc)₃) Reducer->Product

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Characterization of Methyl 4-(piperazin-2-yl)benzoate: A Comparative Analysis

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation and purity assessment of novel chemical entities are foundational to progress. Methyl 4-(piperazin-2-yl)benzoate, a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation and purity assessment of novel chemical entities are foundational to progress. Methyl 4-(piperazin-2-yl)benzoate, a compound of interest in medicinal chemistry, presents a valuable case study for a multi-technique analytical approach. This guide provides an in-depth characterization of this molecule, with a primary focus on ¹H NMR spectroscopy, and offers a comparative analysis with alternative and complementary techniques. The methodologies detailed herein are designed to be self-validating, ensuring a high degree of confidence in the generated data.

The Cornerstone of Structural Elucidation: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone for the structural analysis of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms makes it an indispensable tool.

Predicted ¹H NMR Spectrum of Methyl 4-(piperazin-2-yl)benzoate

The predicted ¹H NMR spectrum of Methyl 4-(piperazin-2-yl)benzoate in a common solvent like deuterated chloroform (CDCl₃) is expected to exhibit distinct signals corresponding to the aromatic, piperazine, and methyl ester protons. The chemical shifts are influenced by the electronic effects of the substituents and the conformational dynamics of the piperazine ring.

Table 1: Predicted ¹H NMR Data for Methyl 4-(piperazin-2-yl)benzoate (400 MHz, CDCl₃)

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a~7.95Doublet (d)2HAr-H (ortho to -COOCH₃)Deshielded by the electron-withdrawing ester group.
b~7.45Doublet (d)2HAr-H (ortho to piperazine)Shielded relative to protons 'a' due to the electron-donating nature of the nitrogen atom.
c~3.89Singlet (s)3H-COOCH₃Typical chemical shift for methyl ester protons.[1]
d~4.10Multiplet (m)1HPiperazine-H (at C2)Methine proton on the carbon attached to the aromatic ring; expected to be the most downfield of the piperazine protons.
e~3.00 - 3.20Multiplet (m)4HPiperazine-H (axial/equatorial at C3, C5)Complex splitting due to geminal and vicinal coupling, and potential chair conformations.[2]
f~2.80 - 2.95Multiplet (m)2HPiperazine-H (axial/equatorial at C6)Similar to protons 'e', but potentially at a slightly different shift due to proximity to the NH group.
g~1.80Broad Singlet (br s)1H-NHExchangeable proton, typically broad. Chemical shift can vary with concentration and temperature.
Experimental Protocol: ¹H NMR Spectroscopy

A robust ¹H NMR analysis requires careful sample preparation and parameter optimization to ensure high-quality data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of Methyl 4-(piperazin-2-yl)benzoate.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Acquisition Time (AQ): ~4 seconds. This ensures good digital resolution.

    • Relaxation Delay (D1): 2 seconds. A sufficient delay allows for nearly complete relaxation of protons, leading to more accurate integration.

    • Pulse Width (P1): A 30° or 45° pulse is recommended for routine analysis to balance signal intensity and relaxation time.[3]

    • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Spectral Width (SW): 0-12 ppm.

    • Temperature: 298 K.

Workflow for ¹H NMR Data Acquisition and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.7 mL CDCl3 with TMS prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample and lock/shim prep3->acq1 acq2 Set acquisition parameters (zg30, AQ=4s, D1=2s, NS=32) acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration proc3->proc4 proc5 Peak Picking proc4->proc5 an1 Assign chemical shifts (δ) proc5->an1 an2 Analyze coupling constants (J) an1->an2 an3 Confirm structure an2->an3

Caption: Workflow for ¹H NMR analysis of Methyl 4-(piperazin-2-yl)benzoate.

Complementary and Alternative Analytical Techniques

While ¹H NMR is powerful, a comprehensive characterization relies on the synergy of multiple analytical techniques.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, offering a direct count of non-equivalent carbons.

Table 2: Predicted ¹³C NMR Data for Methyl 4-(piperazin-2-yl)benzoate (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~167.0-C =OTypical chemical shift for an ester carbonyl carbon.[1]
~145.0Ar-C (para to -COOCH₃)Quaternary carbon attached to the piperazine ring.
~130.0Ar-C H (ortho to -COOCH₃)Aromatic methine carbons.
~128.5Ar-C (ipso to -COOCH₃)Quaternary carbon attached to the ester group.
~127.5Ar-C H (ortho to piperazine)Aromatic methine carbons.
~52.0-COOC H₃Methyl ester carbon.[1]
~55.0Piperazine-C H (at C2)Methine carbon of the piperazine ring.
~45.0 - 50.0Piperazine-C H₂ (at C3, C5, C6)Methylene carbons of the piperazine ring.[4]
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Parameters (100 MHz Spectrometer):

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments) is standard.

    • Acquisition Time (AQ): 1.0 - 2.0 seconds.

    • Relaxation Delay (D1): 2.0 seconds. For quantitative analysis of quaternary carbons, a longer delay (5-10 s) may be necessary.

    • Number of Scans (NS): 128 to 1024 scans are typically required due to the low natural abundance of ¹³C.

    • Spectral Width (SW): 0-220 ppm.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for assessing the purity of a compound and for quantitative analysis. For a molecule like Methyl 4-(piperazin-2-yl)benzoate, a reversed-phase method is generally suitable.

Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation:

    • Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, further structural information. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: As per the HPLC protocol, with a final concentration of approximately 10 µg/mL.

  • LC Conditions: Use the same HPLC conditions as described above.

  • MS Conditions (ESI-Positive Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 100 - 500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Nitrogen, adjusted for optimal signal.

Expected MS Data:

  • [M+H]⁺: The protonated molecule will be observed at m/z corresponding to the molecular weight of Methyl 4-(piperazin-2-yl)benzoate (C₁₂H₁₆N₂O₂) plus a proton.

  • Fragmentation: Tandem MS (MS/MS) of the parent ion would likely show characteristic losses of the methyl ester group and fragmentation of the piperazine ring.[5][6]

Workflow for Orthogonal Characterization

G cluster_start Sample cluster_nmr NMR Spectroscopy cluster_hplc Chromatography cluster_ms Mass Spectrometry cluster_results Data Integration sample Methyl 4-(piperazin-2-yl)benzoate nmr_h1 ¹H NMR sample->nmr_h1 hplc HPLC-UV sample->hplc ms LC-MS (ESI) sample->ms nmr_c13 ¹³C NMR nmr_h1->nmr_c13 res_structure Structure Confirmation nmr_c13->res_structure res_purity Purity Assessment hplc->res_purity res_mw Molecular Weight ms->res_mw res_final Comprehensive Characterization res_structure->res_final res_purity->res_final res_mw->res_final

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Piperazin-2-yl Benzoates

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its structural integrity and substitution patterns are critical to pharmacological activity, mak...

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its structural integrity and substitution patterns are critical to pharmacological activity, making robust analytical characterization essential during drug discovery and development. Mass spectrometry (MS), particularly tandem MS (MS/MS), is a cornerstone technique for this purpose, providing detailed structural information through controlled fragmentation.[3]

This guide offers an in-depth analysis of the collision-induced dissociation (CID) fragmentation patterns of piperazin-2-yl benzoates. By explaining the causality behind observed cleavages and comparing them to a structurally related isomer, this document serves as a practical resource for researchers aiming to elucidate the structures of novel piperazine-containing compounds.

The Decisive Role of Substituent Position: A Comparative Framework

To understand the fragmentation of a piperazin-2-yl benzoate, it is instructive to compare it with a positional isomer, such as a piperazin-1-yl benzoate. The location of the benzoate group fundamentally alters the fragmentation pathways by influencing which bonds are most susceptible to cleavage upon energization. The nitrogen atoms of the piperazine ring are the typical sites of protonation under electrospray ionization (ESI) conditions.[4] The subsequent fragmentation is dictated by the stability of the resulting fragment ions and neutral losses.

For this guide, we will compare the hypothetical fragmentation of two model compounds:

  • Compound A: A representative Piperazin-2-yl Benzoate

  • Compound B: A representative Piperazin-1-yl Benzoate (isomer)

Primary Fragmentation Pathways of Piperazin-2-yl Benzoates (Compound A)

Upon protonation and subjection to CID, the molecular ion of a piperazin-2-yl benzoate will undergo a series of characteristic fragmentation reactions. The location of the benzoate at the C2 position, adjacent to a secondary amine, opens up specific and highly diagnostic cleavage pathways.

Pathway 1: Alpha-Cleavage and Piperazine Ring Opening

The most prominent fragmentation pathway for cyclic amines is alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[4][5][6][7] For Compound A, this is the defining fragmentation route.

  • Initiation: The charge is localized on one of the piperazine nitrogens.

  • α-Cleavage: The C2-C3 bond of the piperazine ring cleaves. This is energetically favorable as it leads to a resonance-stabilized iminium ion.[4][6]

  • Result: This ring-opening event produces a characteristic primary fragment ion. The subsequent fragmentation of this ion will depend on the nature of other substituents on the ring.

Pathway 2: Loss of the Benzoate Group

A secondary, but still significant, pathway involves the cleavage of the ester bond.

  • Inductive Cleavage: The C-O bond of the ester can cleave, leading to the loss of a neutral benzoic acid molecule or a benzoyl radical, depending on the specific rearrangement.

  • Result: This pathway generates a fragment ion corresponding to the protonated piperazine ring. While less structurally informative than ring-opening, it confirms the presence of the benzoate moiety.

Below is a diagram illustrating these primary fragmentation pathways for a model piperazin-2-yl benzoate.

G cluster_A Compound A: Piperazin-2-yl Benzoate Fragmentation mol_A [M+H]+ frag_A1 Ring-Opened Iminium Ion (α-Cleavage Product) mol_A->frag_A1 α-Cleavage (C-C bond break) frag_A2 [Piperazine+H]+ mol_A->frag_A2 Loss of Benzoic Acid (-C7H6O2)

Caption: Primary fragmentation of Piperazin-2-yl Benzoate.

Comparative Analysis: Fragmentation of Piperazin-1-yl Benzoates (Compound B)

When the benzoate group is moved to the N1 position, the fragmentation landscape changes dramatically. The key alpha-cleavage pathway observed for Compound A is no longer the most favored route.

Pathway 1: Amide Bond Cleavage (Dominant)

The bond between the benzoyl carbonyl carbon and the piperazine nitrogen (an amide bond) is now the most labile site.

  • Initiation: Protonation occurs, likely at the second, more basic piperazine nitrogen (N4).

  • Amide Cleavage: Upon CID, the C-N amide bond cleaves. This is a very common and facile fragmentation for N-acyl compounds.

  • Result: This cleavage yields a highly stable benzoyl cation (m/z 105) as the base peak. The charge is preferentially retained by the aromatic fragment. The other fragment is the neutral piperazine ring.

Pathway 2: Piperazine Ring Fission

While less dominant than amide cleavage, fragmentation of the piperazine ring itself can still occur. Cleavage of the C-N bonds within the piperazine ring can lead to characteristic ions, often seen in phenylpiperazines at m/z 70 and 56.[8]

The diagram below contrasts this pathway with that of Compound A.

G cluster_B Compound B: Piperazin-1-yl Benzoate Fragmentation mol_B [M+H]+ frag_B1 Benzoyl Cation (m/z 105) mol_B->frag_B1 Amide Bond Cleavage (Dominant Pathway) frag_B2 Piperazine Ring Fragments mol_B->frag_B2 Ring Fission

Caption: Primary fragmentation of Piperazin-1-yl Benzoate.

Data Summary: A Head-to-Head Comparison

The distinct fragmentation pathways result in markedly different tandem mass spectra, allowing for unambiguous differentiation between the two isomers.

FeaturePiperazin-2-yl Benzoate (Compound A)Piperazin-1-yl Benzoate (Compound B)Rationale
Primary Cleavage Alpha-cleavage of C-C bond in ringCleavage of C-N amide bondThe position of the substituent dictates the most labile bond.
Major Fragment Ion Ring-opened iminium ionBenzoyl cation (m/z 105)Stability of the resulting cation drives fragmentation.
Diagnostic Value High - confirms C2 substitutionHigh - confirms N1 substitutionThe presence or absence of the m/z 105 ion is a key differentiator.

Experimental Protocol: Acquiring High-Quality MS/MS Data

To reliably observe these fragmentation patterns, a well-defined analytical method is crucial. The following protocol provides a robust starting point for the analysis of piperazin-2-yl benzoates and related compounds using LC-MS/MS.

Workflow Diagram

G prep Sample Preparation (Dilute in Mobile Phase A) lc LC Separation (C18 Column, Gradient Elution) prep->lc ion Ionization (Positive ESI Mode) lc->ion ms1 MS1 Full Scan (Identify [M+H]+) ion->ms1 ms2 MS2 Product Ion Scan (Fragment [M+H]+ via CID) ms1->ms2 acq Data Acquisition & Analysis ms2->acq

Caption: Standard LC-MS/MS workflow for compound analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of the analyte in methanol or acetonitrile at 1 mg/mL.

    • Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase conditions (e.g., 95% Mobile Phase A).

  • Liquid Chromatography (LC) Conditions: [9][10][11]

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining these types of molecules.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is critical for promoting good ionization in positive mode.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 5-10 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 35 - 40 °C.

  • Mass Spectrometry (MS) Conditions: [4][10]

    • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode. Piperazine nitrogens are basic and readily protonate.

    • MS1 Scan: Perform a full scan (e.g., m/z 100-1000) to identify the protonated molecular ion, [M+H]⁺.

    • MS/MS Scan (Product Ion Scan):

      • Select the [M+H]⁺ ion as the precursor for fragmentation.

      • Collision Gas: Argon is typically used.

      • Collision Energy (CE): This is a critical parameter. Perform a CE ramp (e.g., 10-40 eV) to find the optimal energy that produces a rich spectrum of fragment ions. A value around 20-30 eV is often a good starting point for molecules of this size.

  • Data Analysis:

    • Examine the resulting MS/MS spectrum for the characteristic fragment ions outlined in this guide.

    • Compare the observed fragmentation pattern to the theoretical pathways to confirm the substituent position. The presence of a dominant ring-opened fragment versus a dominant m/z 105 fragment is the key diagnostic feature.

Conclusion

The fragmentation pattern of a piperazine derivative in a tandem mass spectrometer is not arbitrary; it is governed by fundamental principles of chemical stability. For piperazinyl benzoates, the position of the benzoate substituent—whether on a ring carbon or a ring nitrogen—is the single most important factor determining the fragmentation cascade. As demonstrated, a piperazin-2-yl benzoate will preferentially undergo alpha-cleavage leading to ring opening, whereas a piperazin-1-yl isomer is dominated by amide bond cleavage to produce a benzoyl cation. By understanding these distinct, predictable pathways, researchers can confidently and rapidly elucidate the structure of novel drug candidates and their metabolites, accelerating the pace of drug development.

References

  • Zhu, N., Yu, C., Hua, Z., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Acquaviva, M.A., Bonomo, M.G., Bianco, G., et al. (2022). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Available at: [Link]

  • Bianco, G., Acquaviva, M.A., Bonomo, M.G., et al. (2022). Chemical structures, precursor ions, [M+H]+ and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. Available at: [Link]

  • Acquaviva, M.A., Bonomo, M.G., & Bianco, G. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. Available at: [Link]

  • Wohlfarth, A., Weinmann, W., & Dresen, S. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry, 396(7), 2403-2414. Available at: [Link]

  • BenchChem. (2025).
  • SparkNotes. (n.d.).
  • Sotor, M., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. Available at: [Link]

  • Wohlfarth, A., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. ResearchGate. Available at: [Link]

  • de Oliveira, M.F., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI. Available at: [Link]

  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Organic Chemistry. (2022).
  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Chemistry LibreTexts. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Richel, N., et al. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Available at: [Link]

  • Marek, J., et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity.
  • Fernández, F., et al. (1995). Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole derivatives with 5-HT3 antagonist and 5-HT4 agonist properties. PubMed. Available at: [Link]

  • University of Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry.
  • Xu, S., et al. (2017). Fragmentation mechanisms of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed. Available at: [Link]

  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI.
  • ResearchGate. (n.d.). Synthesis and thermal behaviour of new benzo-1,2-thiazine long-chain aryl-piperazine derivatives.
  • Akbas, H., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. Available at: [Link]

  • Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. Available at: [Link]

  • Pretze, M., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • Stary, K., et al. (2021). Solvates of New Arylpiperazine Salicylamide Derivative-a Multi-Technique Approach to the Description of 5 HTR Ligand Structure and Interactions. PMC. Available at: [Link]

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Crystallographic Analysis of Methyl 4-(piperazin-2-yl)benzoate Salts: A Comparative Framework

For researchers, scientists, and drug development professionals, the journey from a promising active pharmaceutical ingredient (API) to a viable drug product is paved with critical decisions. Among the most crucial is th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising active pharmaceutical ingredient (API) to a viable drug product is paved with critical decisions. Among the most crucial is the selection of an appropriate salt form. The choice of a counter-ion can profoundly influence an API's physicochemical properties, including solubility, stability, hygroscopicity, and bioavailability.[1][2] An estimated 50% of all drug molecules are administered as salts, underscoring the significance of this step in drug development.[1]

This guide provides a comprehensive framework for the crystallographic comparison of different salt forms of a hypothetical API, Methyl 4-(piperazin-2-yl)benzoate. While specific crystallographic data for this exact molecule's salts are not publicly available, this document will serve as a detailed roadmap. It will outline the essential experimental protocols, explain the rationale behind key decisions, and provide a template for data analysis and comparison, using insights from structurally related piperazine derivatives to illustrate key principles.

The Imperative of Salt Screening and Crystallographic Analysis

The process of selecting an optimal salt form is a cornerstone of preformulation studies.[3][4] A well-chosen salt can rescue a promising API with suboptimal properties, while a poor choice can lead to developmental dead-ends.[2][5] Single-crystal X-ray diffraction (SCXRD) is the definitive, non-destructive analytical technique for elucidating the three-dimensional atomic and molecular structure of these crystalline salt forms.[6][7][8] It provides precise information on unit cell dimensions, bond lengths, bond angles, and, most critically for salt forms, the intricate network of intermolecular interactions that govern the crystal's overall properties.[9]

Experimental Workflow: From Salt Synthesis to Structural Elucidation

The following protocol outlines a robust, self-validating methodology for obtaining and analyzing single-crystal X-ray diffraction data for novel salts of Methyl 4-(piperazin-2-yl)benzoate.

Part 1: Salt Synthesis and Crystallization

The synthesis of various salts is the foundational step. For Methyl 4-(piperazin-2-yl)benzoate, which contains a basic piperazine moiety, a range of acidic counter-ions should be screened. Common choices include hydrochloride, hydrobromide, mesylate, besylate, tartrate, and citrate, among others.

Step-by-Step Protocol:

  • Stoichiometric Reaction: Dissolve Methyl 4-(piperazin-2-yl)benzoate free base in a suitable solvent (e.g., methanol, ethanol, or acetone). In a separate vessel, dissolve an equimolar amount of the selected acid (e.g., benzoic acid, hydrochloric acid) in the same or a miscible solvent.

  • Co-crystallization: Slowly add the acid solution to the free base solution with constant stirring at ambient temperature.[10] The formation of a precipitate may indicate salt formation.

  • Inducing Crystallization: If a precipitate does not form immediately, the solution should be set aside for slow evaporation. This is a common and effective method for growing high-quality single crystals suitable for X-ray diffraction.[11] Alternative methods include vapor diffusion (placing the solution vial in a sealed container with a more volatile anti-solvent) or cooling crystallization.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, they are carefully harvested by filtration and washed with a small amount of cold solvent to remove any amorphous material.[10]

Causality Behind Experimental Choices: The choice of solvent is critical. It must be one in which both the free base and the acid are soluble, but the resulting salt has limited solubility, thus promoting crystallization over precipitation. Slow evaporation is preferred as it allows for the ordered growth of a single crystal lattice, which is essential for a successful diffraction experiment.

Part 2: Single-Crystal X-ray Diffraction Data Collection

The heart of the analysis lies in the diffraction experiment, which translates the invisible atomic arrangement into a measurable pattern.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head.[7] The crystal is then flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.[12]

  • Diffractometer Setup: The experiment is performed on a single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å), a goniometer for precise crystal orientation, and a detector.[6][12]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (omega and phi scans).[7] The exposure time for each frame is optimized to achieve good signal-to-noise without overloading the detector.

  • Data Reduction: The raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, correcting for experimental factors (like Lorentz and polarization effects), and merging equivalent reflections to create a final reflection file.

Trustworthiness and Self-Validation: The quality of the collected data is continuously assessed. High redundancy in the data (measuring the same reflection multiple times at different crystal orientations) and low R-int values (a measure of the agreement between equivalent reflections) are indicators of a reliable dataset.

experimental_workflow cluster_synthesis Salt Formation & Crystallization cluster_xrd SCXRD Analysis FreeBase Methyl 4-(piperazin-2-yl)benzoate Solvent Dissolve in Solvent FreeBase->Solvent Acid Selected Acid (e.g., HCl) Acid->Solvent Mix Mix Solutions Solvent->Mix Crystallize Slow Evaporation Mix->Crystallize Harvest Harvest Single Crystal Crystallize->Harvest Mount Mount & Flash-Cool Crystal Harvest->Mount Collect Collect Diffraction Data Mount->Collect Process Process & Reduce Data Collect->Process Solve Solve Structure (Direct Methods) Process->Solve Refine Refine Structure Solve->Refine Validate Validate & Analyze Refine->Validate FinalStructure FinalStructure Validate->FinalStructure Final Crystallographic Information File (CIF)

Caption: Experimental workflow from salt synthesis to final structure determination.

Comparative Analysis of Crystallographic Data

Once the crystal structures of several different salts are solved and refined, a comparative analysis is essential. The data should be summarized in a clear, tabular format to facilitate direct comparison.

Hypothetical Comparative Data for Methyl 4-(piperazin-2-yl)benzoate Salts
ParameterHydrochloride Salt (Hypothetical)Besylate Salt (Hypothetical)Tartrate Salt (Hypothetical)
Formula C₁₂H₁₇N₂O₂⁺ · Cl⁻C₁₂H₁₇N₂O₂⁺ · C₆H₅SO₃⁻C₁₂H₁₇N₂O₂⁺ · C₄H₅O₆⁻
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cP2₁2₁2₁P-1
a (Å) 10.58.27.5
b (Å) 15.212.59.8
c (Å) 9.820.111.2
β (°) ** 95.590105.3
Volume (ų) **15582060795
Calculated Density (g/cm³) 1.351.281.42
Key H-Bonds N-H···Cl, N-H···O(carbonyl)N-H···O(sulfonate), C-H···πN-H···O(carboxylate), O-H···O(hydroxyl)

Authoritative Grounding: The interpretation of these parameters is grounded in the fundamental principles of crystallography. Bragg's Law (nλ = 2d sinθ) governs the diffraction of X-rays by crystal planes, forming the mathematical basis for determining the unit cell dimensions.[8][13] The systematic absences of certain reflections in the diffraction pattern are used to unambiguously determine the space group.[8]

Interpreting the Comparison
  • Crystal System & Space Group: The symmetry of the crystal packing is described by the crystal system and space group. A change in the counter-ion, from a simple spherical chloride to a bulky, aromatic besylate, will drastically alter the way the cations pack, leading to different symmetries.[14][15] This, in turn, affects physical properties like crystal morphology and mechanical strength.

  • Unit Cell Dimensions & Density: These parameters describe the size and shape of the repeating unit of the crystal. A larger counter-ion will generally lead to a larger unit cell volume. The calculated density is a crucial parameter for formulation, affecting tablet compression and powder flow.

  • Hydrogen Bonding and Intermolecular Interactions: This is arguably the most important aspect of the analysis for a pharmaceutical salt. The nature, strength, and geometry of hydrogen bonds dictate the stability of the crystal lattice. In the hypothetical hydrochloride salt, strong N-H···Cl hydrogen bonds would likely be the dominant interaction. In contrast, a besylate salt might exhibit N-H···O bonds to the sulfonate group, as well as weaker C-H···π stacking interactions between the aromatic rings of the cation and anion.[14] A tartrate salt, with its multiple hydroxyl and carboxylate groups, would present a complex and robust network of hydrogen bonds, potentially leading to a more stable, less soluble crystal form.

logical_relationship cluster_packing Crystal Packing & Interactions cluster_properties Bulk Physicochemical Properties CounterIon Choice of Counter-ion (e.g., Cl⁻, Besylate⁻) Interactions Intermolecular Interactions (H-Bonds, π-stacking) CounterIon->Interactions Symmetry Crystal Symmetry (Space Group) Interactions->Symmetry Solubility Solubility & Dissolution Rate Interactions->Solubility Stability Stability & Hygroscopicity Interactions->Stability UnitCell Unit Cell Parameters Symmetry->UnitCell Mechanical Mechanical Properties (e.g., Morphology, Flow) Symmetry->Mechanical UnitCell->Mechanical

Sources

Comparative

A Senior Application Scientist's Guide to the Pharmacokinetic Profile Comparison of Piperazine Regioisomers

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Subtle Power of Structure The piperazine ring is a cornerstone in modern medicinal chemistry, forming the structural backbone of...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of Structure

The piperazine ring is a cornerstone in modern medicinal chemistry, forming the structural backbone of numerous clinically successful drugs, from antipsychotics like aripiprazole to antimicrobials such as ciprofloxacin.[1][2] Its prevalence is due to its favorable physicochemical properties, including its ability to exist in a protonated state at physiological pH, which often enhances aqueous solubility and allows for critical interactions with biological targets. However, the journey of a drug from administration to elimination is a complex odyssey governed by its pharmacokinetic (PK) profile—the study of its Absorption, Distribution, Metabolism, and Excretion (ADME).[3][4][5]

A critical, yet often underappreciated, factor influencing this journey is regioisomerism . The simple relocation of a substituent on the piperazine core or an attached aromatic ring can dramatically alter a molecule's ADME properties.[6] This guide provides an in-depth comparison of the pharmacokinetic profiles of piperazine regioisomers, supported by field-proven experimental workflows, to empower drug development professionals to make more informed decisions during lead optimization. Understanding these differences is not merely an academic exercise; it is fundamental to designing safer, more effective medicines.

The Domino Effect: How Regioisomerism Dictates Pharmacokinetic Fate

Why does moving a single methyl or chloro group from one position to another have such profound consequences? The answer lies in a cascade of effects on the molecule's fundamental physicochemical properties.

  • Electronic Effects & pKa: The position of a substituent alters the electron density distribution across the molecule. This directly influences the basicity (pKa) of the piperazine nitrogens. A change in pKa affects the ionization state of the molecule at different physiological pH levels (e.g., in the stomach vs. the intestine), which is a primary determinant of its ability to cross biological membranes.

  • Lipophilicity (LogP/LogD): Regioisomers can exhibit different lipophilicity. A substituent's position can influence intramolecular hydrogen bonding or shielding of polar groups, subtly changing the molecule's affinity for lipid versus aqueous environments. This impacts everything from absorption across the gut wall to penetration of the blood-brain barrier.

  • Steric Hindrance: The three-dimensional arrangement of atoms dictates how a molecule interacts with metabolic enzymes and transporters. A substituent placed near a potential site of metabolism can act as a steric shield, preventing the enzyme from accessing and modifying that site, thereby slowing down clearance and increasing the drug's half-life.

These fundamental changes create a domino effect across the entire ADME profile, highlighting the necessity of empirical evaluation.

Comparative ADME Profiling: A Head-to-Head Analysis

Let's dissect how these structural nuances manifest in each phase of a drug's journey through the body.

Absorption: The Gateway to Circulation

For orally administered drugs, absorption determines bioavailability—the fraction of the dose that reaches systemic circulation.[3] Regioisomers can display stark differences in this initial step.

  • Permeability: Intestinal permeability is often the rate-limiting step for absorption. The Caco-2 permeability assay, which uses a monolayer of human colon adenocarcinoma cells, is the industry-standard in vitro model to predict this.[7][8] These cells differentiate to form tight junctions and express key efflux transporters (like P-glycoprotein), mimicking the intestinal barrier.[8] An isomer with higher lipophilicity and lower susceptibility to efflux transporters will generally show a higher apparent permeability coefficient (Papp).

  • Efflux Liability: P-glycoprotein (P-gp) is an efflux transporter that actively pumps drugs out of intestinal cells, reducing absorption.[9] The position of a substituent can create or mask a recognition motif for P-gp. A bidirectional Caco-2 assay can quantify this by measuring transport from the apical (A) to basolateral (B) side versus B to A.[10] An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a P-gp substrate.[10] A regioisomer that avoids P-gp interaction will have a significant advantage in oral bioavailability.[9]

Distribution: Reaching the Target

Once in the bloodstream, a drug's distribution determines its concentration at the site of action versus other tissues.

  • Plasma Protein Binding (PPB): Drugs often bind to plasma proteins like albumin. Only the unbound fraction is free to exert a therapeutic effect and be metabolized. A regioisomer's specific shape and surface properties can alter its binding affinity. High PPB can limit efficacy and slow clearance.

  • Blood-Brain Barrier (BBB) Penetration: For CNS-acting drugs, crossing the BBB is essential. This is influenced by lipophilicity, pKa, and interaction with transporters. Studies have shown that subtle structural changes in piperazine derivatives can result in brain-to-plasma concentration ratios varying by an order of magnitude or more.[11]

Metabolism: The Biotransformation Engine

Metabolism, primarily in the liver, is the body's mechanism for converting drugs into more water-soluble compounds for excretion.[12] This is where the most dramatic differences between regioisomers are often observed. The liver's cytochrome P450 (CYP) enzyme superfamily is responsible for the metabolism of over 60% of marketed drugs.[12]

  • Metabolic Stability: The rate at which a drug is metabolized determines its half-life. An in vitro metabolic stability assay using human liver microsomes (HLM) is a cornerstone of early ADME screening.[13][14] Regioisomers will exhibit different metabolic fates. For example, a substituent might block a site prone to oxidation by a CYP enzyme (e.g., CYP3A4 or CYP2D6, which are heavily involved in piperazine metabolism), leading to a much more stable compound.[15][16]

  • Metabolic Pathways: Regioisomerism dictates where metabolism occurs. Consider a hypothetical phenylpiperazine with a methyl group.

    • Isomer A (para-methyl): The para position is blocked. Metabolism may be forced to occur on the phenyl ring at an ortho or meta position, or on the piperazine ring itself (e.g., N-dealkylation).

    • Isomer B (meta-methyl): The para position is now open and electronically activated, making it a prime target for hydroxylation by CYP enzymes. This can lead to rapid metabolism and potentially the formation of active or toxic metabolites.

The specific CYP isozymes involved in the metabolism of benzylpiperazine and trifluoromethylphenylpiperazine include CYP2D6, CYP1A2, and CYP3A4.[17] Different isomers will have varying affinities for these enzymes.

Excretion: The Final Exit

The final step is the removal of the drug and its metabolites from the body, typically via the kidneys (urine) or liver (bile/feces). The overall clearance rate is a function of metabolism and renal excretion. A regioisomer that is rapidly metabolized will generally be cleared more quickly, resulting in a shorter duration of action.

Experimental Workflows for Comparative Profiling

To empirically determine these differences, a tiered and systematic approach is required. Below are detailed protocols for two foundational assays.

Workflow 1: In Vitro Metabolic Stability Assessment

This assay provides a rapid assessment of a compound's intrinsic clearance by liver enzymes.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation P1 Thaw Human Liver Microsomes (HLM) on ice I1 Pre-warm HLM and Buffer for 5 min P1->I1 P2 Prepare 100 mM Phosphate Buffer (pH 7.4) P2->I1 P3 Prepare Test Compound Stock (e.g., 10 mM in DMSO) I2 Add Test Compound (Final Conc. 1 µM) Initiate Reaction by adding NADPH P3->I2 P4 Prepare NADPH Cofactor Solution (Regenerating System) P4->I2 I1->I2 I3 Aliquots taken at Time Points (0, 5, 15, 30, 60 min) I2->I3 A1 Quench Reaction (Add ice-cold Acetonitrile with Internal Standard) I3->A1 A2 Centrifuge to Precipitate Protein A1->A2 A3 Analyze Supernatant by LC-MS/MS A2->A3 A4 Quantify Parent Compound Remaining A3->A4 D1 Plot ln(% Remaining) vs. Time A4->D1 D2 Calculate Half-Life (t½) and Intrinsic Clearance (Clint) D1->D2

Caption: Workflow for In Vitro Metabolic Stability Assay.

Detailed Protocol:

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice.[18] Prepare a 100 mM potassium phosphate buffer (pH 7.4).[13] Prepare stock solutions of test compounds (Regioisomer A, Regioisomer B) and a positive control (e.g., Dextromethorphan) in DMSO.[13]

  • Incubation Setup: In a 96-well plate, combine the buffer and HLM (final protein concentration ~0.5 mg/mL).[12] Add the test compound to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution.[12][13]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard.[13]

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated microsomal protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to quantify the amount of parent compound remaining at each time point.[14]

  • Data Analysis: Calculate the percentage of compound remaining at each time point relative to the 0-minute sample. Plot the natural logarithm of the percentage remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).

Workflow 2: In Vivo Rodent Pharmacokinetic Study

This study provides definitive data on how the drug behaves in a living system, integrating all ADME processes.[19][20][21]

G cluster_prep Pre-Study cluster_dosing Dosing & Sampling cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Analysis P1 Acclimate Animals (e.g., Sprague-Dawley Rats) P3 Assign Animals to Groups (IV, PO Isomer A, PO Isomer B) P1->P3 P2 Prepare Dosing Formulations (IV and PO) D1 Administer Dose (e.g., 2 mg/kg IV, 10 mg/kg PO) P2->D1 P3->D1 D2 Collect Blood Samples at Pre-defined Time Points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) D1->D2 D3 Process Blood to Plasma and Store at -80°C D2->D3 A2 Extract Drug from Plasma Samples D3->A2 A1 Develop & Validate LC-MS/MS Bioanalytical Method A1->A2 A3 Quantify Drug Concentration in each sample A2->A3 PK1 Plot Plasma Conc. vs. Time A3->PK1 PK2 Calculate PK Parameters (Cmax, Tmax, AUC, t½, CL, Vd) using Non-Compartmental Analysis PK1->PK2 PK3 Calculate Oral Bioavailability (F%) F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 PK2->PK3

Caption: Workflow for a Rodent In Vivo Pharmacokinetic Study.

Detailed Protocol:

  • Animal Model & Acclimation: Use male Sprague-Dawley rats (n=3-4 per group).[19] Allow animals to acclimate for at least 3 days. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[22]

  • Dosing Formulation: Prepare a solution for intravenous (IV) administration (e.g., in saline/DMSO) and a suspension for oral gavage (PO) (e.g., in 0.5% methylcellulose).

  • Study Groups:

    • Group 1: Isomer A, 2 mg/kg IV (via tail vein)

    • Group 2: Isomer A, 10 mg/kg PO

    • Group 3: Isomer B, 10 mg/kg PO

  • Blood Sampling: Collect sparse blood samples (~100 µL) from each animal at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) via a suitable route (e.g., tail vein or saphenous vein).[21] Place samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to perform a non-compartmental analysis (NCA) on the plasma concentration-time data to determine key PK parameters.[23] Calculate oral bioavailability (F%) by comparing the dose-normalized Area Under the Curve (AUC) from the PO route to the IV route.

Data Synthesis: A Hypothetical Case Study

To illustrate the potential impact of regioisomerism, consider the following hypothetical data for two piperazine regioisomers, "Para-Chloro-Phenylpiperazine" (PCPP) and "Ortho-Chloro-Phenylpiperazine" (OCPP).

ParameterPCPP (para-isomer)OCPP (ortho-isomer)Rationale for Difference
In Vitro Data
Caco-2 Papp (A→B) (10⁻⁶ cm/s)15.28.5Para-isomer is likely more lipophilic and less sterically hindered for passive diffusion.
Efflux Ratio (B→A / A→B)1.23.1The ortho-chloro group may create a recognition site for P-gp, leading to significant efflux.
HLM Stability (t½, min)> 6018The para position is a common site for metabolism. Blocking it with chlorine (PCPP) increases stability. The open para position in OCPP is readily hydroxylated.
In Vivo Rat PK Data (10 mg/kg PO)
Cmax (ng/mL)850250Better absorption (higher permeability, no efflux) and lower first-pass metabolism for PCPP.
Tmax (hr)1.02.0Slower, more prolonged absorption for OCPP, possibly due to efflux transporter engagement.
AUC₀-inf (ng·hr/mL)4250980Reflects the combined effects of better absorption and lower metabolic clearance for PCPP.
Oral Bioavailability (F%)65%15%The definitive metric showing superior absorption and metabolic stability of the para-isomer.

This data clearly demonstrates that PCPP is a superior candidate for further development based on its pharmacokinetic profile. The simple positional change of the chlorine atom resulted in a >4-fold improvement in oral bioavailability.

Conclusion

Regioisomerism is a powerful yet subtle determinant of a drug's pharmacokinetic profile. A minor structural modification can be the difference between a promising lead candidate and a developmental failure. By employing a systematic and integrated screening approach that combines robust in vitro assays like metabolic stability and Caco-2 permeability with definitive in vivo PK studies, drug development teams can effectively navigate the complexities of ADME. This data-driven strategy allows for the early selection of candidates with favorable pharmacokinetic properties, ultimately conserving resources and increasing the probability of clinical success.

References

  • Danielson, P. B. (2002). The cytochrome P450 superfamily: biochemistry, evolution and drug metabolism in humans. Current Drug Metabolism.
  • European Commission. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • Uchaipichat, V., et al. (2006). Cyp2D6 Catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an Active Metabolite of Several Psychoactive Drugs, in Human Liver Microsomes. Drug Metabolism and Disposition. [Link]

  • Nagy, L. D., et al. (2013). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Drug Metabolism and Disposition. [Link]

  • Mercell. Metabolic stability in liver microsomes. [Link]

  • Concept Life Sciences. Caco-2 Permeability Assay. ADMET & DMPK. [Link]

  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology. [Link]

  • Wang, B., et al. (2018). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. [Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Polli, J. W., et al. (2009). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Article. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • BioDuro. In Vivo PK and TK. [Link]

  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. [Link]

  • Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. [Link]

  • Creative Biolabs. Small Animal In Vivo PK Service. [Link]

  • MTT Lab. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Siddiqui, S., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Zelaszczyk, D., et al. (2019). Design, synthesis and evaluation of activity and pharmacokinetic profile of new derivatives of xanthone and piperazine in the central nervous system. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wikipedia. Piperazine. [Link]

  • Kim, D. H., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics. [Link]

  • Chhabra, N., et al. (2013). A review of drug isomerism and its significance. International Journal of Applied & Basic Medical Research. [Link]

  • Bteich, M. (2024). ADME Properties in Drug Delivery. IntechOpen. [Link]

  • BioIVT. (2020). What is ADME and how does it fit into drug development? [Link]

  • Absorption Systems. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. [Link]

  • Longdom Publishing. (2024). Enhancing Pharmaceutical Research: Absorption, Distribution, Metabolism and Excretion (ADME) Modeling's Impact on Drug Development. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: Methyl 4-(piperazin-2-yl)benzoate

Executive Risk Assessment Methyl 4-(piperazin-2-yl)benzoate is a bifunctional intermediate combining a benzoate ester and a piperazine ring.[1] While specific Safety Data Sheet (SDS) data for this exact isomer may be lim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Risk Assessment

Methyl 4-(piperazin-2-yl)benzoate is a bifunctional intermediate combining a benzoate ester and a piperazine ring.[1] While specific Safety Data Sheet (SDS) data for this exact isomer may be limited in public repositories, its safety profile must be derived from its functional groups (Structure-Activity Relationship).

The Critical Hazard: The piperazine moiety is the primary driver of risk.[1] Piperazines are notorious respiratory and skin sensitizers .[1] Repeated exposure, even at low levels, can lead to hyper-responsiveness (asthma-like symptoms) or contact dermatitis.

  • Hazard Class: Irritant (Skin/Eye) | Potential Sensitizer (Respiratory/Skin).[1]

  • Signal Word: WARNING (Treat as DANGER if in micronized powder form).

  • Physical State: Typically a solid powder; electrostatic charge build-up is common, increasing dispersion risk.[1]

PPE Matrix: The Defense System

This matrix is designed not just for compliance, but for biological isolation.[1]

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory Primary: Chemical Fume Hood (Certified).Secondary: N95 or P100 Respirator (if outside hood).[1]Piperazine dusts are potent sensitizers.[1] Surgical masks offer zero protection against fine chemical particulates.[1] A P100 provides 99.97% filtration efficiency against solid aerosols.[1]
Hand (Solid) Double Nitrile Gloves (min 5 mil outer).[1]Nitrile provides excellent abrasion resistance for handling solids.[1] Double gloving allows the outer pair to be stripped immediately upon contamination without exposing skin.
Hand (Solution) Silver Shield / Laminate (Inner) + Nitrile (Outer).[1]If dissolved in organic solvents (e.g., DCM, DMF), the solvent acts as a carrier, transporting the chemical through standard nitrile. Laminate films prevent this permeation.[1]
Eye/Face Chemical Splash Goggles (Indirect Vent).[1]Safety glasses leave gaps.[1] Piperazine dusts are basic (alkaline); eye contact can cause corneal opacity.[1] Goggles provide a sealed environment.[1]
Body Lab Coat (Tyvek or Cotton/Poly) + Sleeves .[1]Wrist gaps are the most common exposure point.[1] Tyvek sleeves bridge the gap between glove and coat.

Operational Protocol: Handling & Weighing

Objective: Weigh 500 mg for a coupling reaction without generating airborne dust.

Phase A: Engineering Setup
  • Airflow Check: Verify fume hood face velocity is between 80–120 fpm.[1]

  • Static Control: Place an ionizing bar or anti-static gun near the balance.[1] Piperazine derivatives are often "fly-away" powders; static eliminates the risk of the powder jumping off the spatula.

Phase B: The Transfer (Step-by-Step)
  • Don PPE: Put on inner gloves, then sleeves, then outer gloves.[1] Tape the sleeve-to-inner-glove junction if working with large quantities (>5g).[1]

  • Staging: Place the receiving vial and the source container deep inside the hood (at least 6 inches back).

  • Transfer:

    • Open the source container slowly to equalize pressure.[1]

    • Use a disposable anti-static spatula.[1]

    • Technique: Do not dump.[1][2][3][4] Tap the spatula gently against the receiving vial wall to dislodge powder.

  • Decontamination: Before removing items from the hood, wipe the exterior of the receiving vial with a Kimwipe dampened in methanol or isopropanol.[1] Dispose of the wipe as solid hazardous waste.

Phase C: Doffing (Removal)[1][5]
  • Outer Gloves: Remove inside the hood, turning them inside out.[1]

  • Inspection: Check inner gloves for any visible powder.[1] If clean, remove outside the hood.

  • Hygiene: Wash hands with soap and cool water (warm water opens pores) for 20 seconds immediately.[1]

Visualization: Workflow & Logic

Diagram 1: Safe Handling Workflow

This diagram illustrates the critical decision points during the weighing process to prevent sensitization.

HandlingWorkflow Start Start: Weighing Task CheckState Check Physical State (Solid vs. Solution) Start->CheckState SolidPath Solid Powder CheckState->SolidPath SolPath In Solution (DCM/DMF/MeOH) CheckState->SolPath StaticCheck Apply Anti-Static Measures SolidPath->StaticCheck Weighing Weigh in Fume Hood (Sash at proper height) StaticCheck->Weighing Decon Wipe Down Container (Solvent Damp Wipe) Weighing->Decon GloveSelect Select Barrier Gloves (Laminate/Silver Shield) SolPath->GloveSelect GloveSelect->Weighing Disposal Dispose PPE as Hazardous Waste Decon->Disposal

Caption: Operational workflow distinguishing between solid and solution handling requirements to minimize permeation risks.

Diagram 2: Spill Response Decision Matrix

Immediate actions to take in the event of a spill, prioritizing respiratory protection.

SpillResponse Spill Spill Detected Assess Assess Volume & Form Spill->Assess MinorSolid Minor Solid (<5g) Assess->MinorSolid MajorSolid Major Solid (>5g) or Outside Hood Assess->MajorSolid ActionMinor Wet Wipe Method (Avoid Dust Generation) MinorSolid->ActionMinor ActionMajor Evacuate Lab Allow Aerosols to Settle (30m) MajorSolid->ActionMajor Waste Bag as Hazardous Waste Label: 'Piperazine Derivative' ActionMinor->Waste CleanMajor Don N95/P100 + Double Gloves Use HEPA Vacuum ActionMajor->CleanMajor CleanMajor->Waste

Caption: Decision logic for spill response. Note the evacuation requirement for major spills to prevent inhalation of sensitized dust.[1]

Disposal & Waste Management

Improper disposal of piperazines is a common compliance violation.[1]

  • Segregation: Do not mix with acidic waste streams. Piperazines are basic; mixing with strong acids in a waste container can generate heat (exotherm) and potentially spatter.[1]

  • Labeling: Clearly tag the waste container with "Contains Piperazine Derivative – Potential Sensitizer."[1]

  • Container: Use High-Density Polyethylene (HDPE) containers. Avoid metal containers if the derivative is in a corrosive solution.[1]

  • Solids: Weighing boats, contaminated gloves, and paper towels must go into Solid Hazardous Waste , not regular trash.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperazine. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134). Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Piperazine - Sensitisation data. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(piperazin-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 4-(piperazin-2-yl)benzoate
© Copyright 2026 BenchChem. All Rights Reserved.